Methyl 3-fluoro-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGWESGJXYODOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600700 | |
| Record name | Methyl 3-fluoro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106428-04-0 | |
| Record name | Methyl 3-fluoro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 106428-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-2-methoxybenzoate is a fluorinated aromatic ester of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence a compound's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and potential applications, with a focus on experimental details for research and development.
Physicochemical Properties
The exact quantitative data for this compound is not extensively published. However, based on structurally similar compounds such as Methyl 2-fluorobenzoate and Methyl 3-fluoro-4-methoxybenzoate, the following properties can be anticipated.[2][3]
| Property | Anticipated Value | Notes |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar benzoate esters. |
| Boiling Point | > 200 °C at 760 mmHg | Estimated based on related compounds. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | Typical for methyl esters. |
| Purity | >97% | Achievable with standard purification techniques. |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of 2-fluoro-3-methoxybenzoic acid. This reaction involves the acid-catalyzed esterification of the carboxylic acid with methanol.
Experimental Protocol: Fischer Esterification
This protocol is adapted from established methods for the esterification of similar fluorinated benzoic acids.[4][5][6]
Materials:
-
2-fluoro-3-methoxybenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or dropwise add thionyl chloride (1.2-1.5 equivalents) to the stirred solution at 0°C. Caution: The addition of acid/thionyl chloride is exothermic.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Applications in Research and Drug Development
Fluorinated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom can enhance the pharmacokinetic properties of a drug molecule, such as metabolic stability and membrane permeability.[7] this compound, as a versatile intermediate, can be utilized in the following areas:
-
Synthesis of Bioactive Molecules: The ester group can be hydrolyzed back to the carboxylic acid or converted to an amide, providing a handle for further chemical modifications. The aromatic ring can undergo various coupling reactions to build more complex molecular architectures.
-
Fragment-Based Drug Discovery: This compound can serve as a fragment for screening against biological targets. The specific substitution pattern of the fluorine and methoxy groups can provide unique interactions within a protein's binding pocket.
-
Development of Novel Materials: Fluorinated esters are also used in the synthesis of specialized polymers and materials where properties like thermal stability and low surface energy are desired.[8][9]
Visualizations
Synthesis Workflow
Caption: Fischer Esterification Workflow.
Potential Application in a Signaling Pathway Context
Caption: Drug Discovery Application Pathway.
References
- 1. 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7 [chemicalbook.com]
- 2. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [chemicalbook.com]
- 3. 369-30-2 CAS MSDS (METHYL 3-FLUORO-4-METHOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [guidechem.com]
- 9. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical properties of Methyl 3-fluoro-2-methoxybenzoate. Due to the compound's novelty, experimentally determined data is limited. This document presents available computed data and outlines standardized, detailed experimental protocols for the determination of key physical properties including melting point, boiling point, solubility, and density. Furthermore, a logical workflow for the physical characterization of a new chemical entity is provided. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound in drug discovery and development.
Introduction
This compound is a substituted aromatic ester with potential applications as a building block in the synthesis of pharmaceutical compounds. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, formulation, and for predicting its behavior in biological systems. This guide addresses the current landscape of available data for this compound and provides generalized, robust methodologies for its experimental characterization. It is important to note that while specific experimental values for this compound are not widely published, the protocols described herein represent standard practices in organic chemistry for the elucidation of these properties.
Computed Physical and Chemical Properties
In the absence of extensive experimental data, computational models provide valuable estimations of the physicochemical properties of this compound. The following table summarizes the available predicted data.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO₃ | PubChem[1] |
| Molecular Weight | 184.17 g/mol | PubChem[1] |
| Monoisotopic Mass | 184.05357 Da | PubChem[1] |
| XlogP (Predicted) | 2.1 | PubChem[1] |
| SMILES | COC1=C(C=CC=C1F)C(=O)OC | PubChem[1] |
| InChI | InChI=1S/C9H9FO3/c1-12-8-6(9(11)13-2)4-3-5-7(8)10/h3-5H,1-2H3 | PubChem[1] |
| InChIKey | PXGWESGJXYODOO-UHFFFAOYSA-N | PubChem[1] |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the primary physical properties of a novel organic compound such as this compound.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[2][3]
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
-
Procedure:
-
Ensure the sample of this compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[2]
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point (if known from predictions or preliminary tests).
-
Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4]
-
For high accuracy, repeat the measurement at least twice and calculate the average.
-
Boiling Point Determination
The boiling point provides information about the volatility of a liquid compound.
-
Apparatus:
-
Procedure (Thiele Tube Method):
-
Place a few milliliters of this compound into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.[5][7]
-
Attach the test tube to a thermometer so that the sample is level with the thermometer bulb.
-
Place the assembly in a Thiele tube filled with mineral oil.[6]
-
Heat the arm of the Thiele tube gently and slowly.[5]
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.[5]
-
Record the atmospheric pressure, as boiling point is pressure-dependent.[8]
-
Solubility Assessment
Understanding a compound's solubility in various solvents is fundamental for purification, reaction setup, and formulation.
-
Apparatus:
-
Small test tubes
-
Vortex mixer (optional)
-
Graduated pipettes
-
-
Solvents:
-
Water (polar, protic)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Hexane (nonpolar)
-
5% aq. HCl (for basic compounds)
-
5% aq. NaOH (for acidic compounds)
-
5% aq. NaHCO₃ (for strongly acidic compounds)
-
-
Procedure:
-
Place approximately 10-20 mg of this compound into a small test tube.
-
Add 1 mL of the chosen solvent in portions, shaking or vortexing after each addition.[9][10]
-
Observe whether the solid dissolves completely.
-
Record the solubility as "soluble," "sparingly soluble," or "insoluble."
-
Repeat the test for each solvent to build a solubility profile. This profile can provide insights into the polarity and functional groups present in the molecule.
-
Density Measurement
Density is a useful physical constant for the characterization of a liquid compound.
-
Apparatus:
-
Pycnometer or a volumetric flask (e.g., 1 mL or 5 mL)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath (for temperature control)
-
-
Procedure:
-
Carefully clean and dry the pycnometer or volumetric flask.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂).
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with this compound at the same temperature and weigh it (m₃).
-
Calculate the density of the sample using the following formula: Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature
-
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the systematic determination of the physical properties of a new chemical entity like this compound.
Caption: Workflow for the physical property characterization of a new compound.
Conclusion
This technical guide serves as a primary resource for understanding and determining the physical properties of this compound. While experimental data remains to be broadly published, the provided computational data offers valuable initial insights. The detailed, standardized protocols for melting point, boiling point, solubility, and density determination will enable researchers to accurately characterize this and other novel compounds, thereby facilitating their application in drug development and other scientific endeavors.
References
- 1. PubChemLite - this compound (C9H9FO3) [pubchemlite.lcsb.uni.lu]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. athabascau.ca [athabascau.ca]
- 4. pennwest.edu [pennwest.edu]
- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility of Methyl 3-fluoro-2-methoxybenzoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 3-fluoro-2-methoxybenzoate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed, standardized experimental protocol for determining its solubility in various organic solvents. Additionally, a qualitative summary of expected solubility based on the behavior of structurally similar aromatic esters is presented.
Introduction to this compound
This compound is a fluorinated aromatic ester. The presence of the fluorine atom and the methoxy and methyl ester groups influences its physicochemical properties, including its solubility. Understanding the solubility of this compound is critical for its use in organic synthesis, particularly for reaction solvent selection, optimization of reaction conditions, product purification, and formulation development.
Qualitative Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Non-polar Aprotic | Hexane, Toluene, Diethyl ether | Soluble | The aromatic ring and ester group contribute to non-polar character, allowing for favorable van der Waals interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Very Soluble | The ester and methoxy groups provide polarity and sites for dipole-dipole interactions with polar aprotic solvents. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble | The compound can act as a hydrogen bond acceptor, interacting with the hydroxyl groups of protic solvents. |
| Aqueous | Water | Poorly Soluble | The hydrophobic aromatic ring and the lack of strong hydrogen bond donating capabilities limit its solubility in water. Esters are generally poorly soluble in water. |
Note: This table is based on the expected behavior of similar aromatic esters and should be confirmed by experimental determination.
Experimental Protocol for Quantitative Solubility Determination
The following is a detailed methodology for the experimental determination of the equilibrium solubility of this compound in an organic solvent using the isothermal shake-flask method.
Objective: To quantitatively determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity, >98%)
-
Selected organic solvent (analytical grade or higher)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The required equilibration time should be established by preliminary experiments, where samples are analyzed at different time points until the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the clear supernatant using a syringe.
-
Immediately pass the solution through a syringe filter into a clean, tared vial to remove any remaining solid microparticles.
-
Accurately weigh the filtered saturated solution.
-
Dilute an accurately weighed portion of the filtered saturated solution with the same solvent in a volumetric flask to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility.
Conclusion
While quantitative solubility data for this compound is not widely published, its chemical structure as a benzoate ester suggests good solubility in common organic solvents and poor solubility in water. The provided experimental protocol offers a robust and standardized method for researchers to determine the precise solubility of this compound in solvents relevant to their work. Accurate solubility data is indispensable for the efficient design and execution of synthetic routes, purification processes, and the development of new chemical entities.
An In-depth Technical Guide to Methyl 3-fluoro-2-methoxybenzoate: Chemical Structure and Numbering
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's chemical structure and the internationally standardized numbering of its atoms is fundamental. This guide provides a detailed examination of the chemical structure and IUPAC numbering of Methyl 3-fluoro-2-methoxybenzoate, a substituted aromatic compound.
Chemical Structure Overview
This compound is a derivative of benzoic acid. Its core structure consists of a benzene ring to which a methyl ester group is attached. In addition to this primary functional group, the benzene ring is further substituted with a fluorine atom and a methoxy group. The molecular formula for this compound is C9H9FO3.[1] The arrangement of these substituents on the benzene ring is specific and crucial for its chemical identity and properties.
The key structural features are:
-
A Benzene Ring: A six-carbon aromatic ring.
-
A Methyl Ester Group (-COOCH3): This group is directly attached to the benzene ring and defines the molecule as a benzoate.
-
A Methoxy Group (-OCH3): An oxygen atom bonded to a methyl group, attached to the benzene ring.
-
A Fluoro Group (-F): A fluorine atom directly attached to the benzene ring.
IUPAC Numbering Convention
The numbering of the atoms in the this compound molecule follows the nomenclature rules set by the International Union of Pure and Applied Chemistry (IUPAC). For substituted benzoates, the carbon atom of the benzene ring that is bonded to the carboxyl group of the ester is designated as position 1.
Following this primary rule, the remaining carbon atoms on the benzene ring are numbered sequentially from 2 to 6, moving in the direction that gives the substituents the lowest possible locants. In the case of this compound, the substituents are located as follows:
-
Position 1: The carbon atom attached to the methyl ester group.
-
Position 2: The carbon atom bonded to the methoxy group (-OCH3).
-
Position 3: The carbon atom bonded to the fluoro group (-F).
This numbering scheme is unambiguously conveyed by its IUPAC name.
Chemical Structure Diagram
The following diagram illustrates the chemical structure of this compound, with the IUPAC numbering clearly indicated for each atom of the benzene ring.
Summary of Structural Data
| Feature | Description |
| Molecular Formula | C9H9FO3 |
| IUPAC Name | This compound |
| Base Structure | Benzoate |
| Substituent at C1 | Methyl Ester (-COOCH3) |
| Substituent at C2 | Methoxy (-OCH3) |
| Substituent at C3 | Fluoro (-F) |
This guide provides a foundational understanding of the chemical structure and IUPAC numbering of this compound, essential for its accurate representation and use in scientific research and drug development.
References
Spectroscopic Profile of Methyl 3-fluoro-2-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: Methyl 3-fluoro-2-methoxybenzoate
-
Molecular Formula: C₉H₉FO₃
-
Molecular Weight: 184.16 g/mol
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including various fluoro and methoxy substituted methyl benzoates.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.6 - 7.4 | m | - | 1H | Ar-H |
| ~7.2 - 7.0 | m | - | 2H | Ar-H |
| ~3.9 | s | - | 3H | -OCH ₃ (methoxy) |
| ~3.8 | s | - | 3H | -COOCH ₃ (ester) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (ester) |
| C -F | |
| ~148 | C -OCH₃ |
| ~125 | Ar-C |
| ~120 | Ar-C |
| Ar-C | |
| ~110 | Ar-C |
| ~62 | -OC H₃ (methoxy) |
| ~52 | -COOC H₃ (ester) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-F stretch |
MS (Mass Spectrometry)
Predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.[1]
| Adduct | m/z |
| [M+H]⁺ | 185.06085 |
| [M+Na]⁺ | 207.04279 |
| [M-H]⁻ | 183.04629 |
| [M]⁺ | 184.05302 |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemistry laboratories.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (for ¹H NMR) or 100 MHz (for ¹³C NMR) spectrometer.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and other characteristic fragment ions.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
This guide serves as a foundational resource for professionals working with this compound. The provided spectroscopic data, although predicted, offers valuable insights for the structural confirmation and purity assessment of this important chemical intermediate. Experimental verification of this data is recommended for critical applications.
References
Methyl 3-fluoro-2-methoxybenzoate: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material in use. The information herein is based on data available for structurally similar compounds and should be used as a guide for risk assessment and safe handling practices.
Introduction
Methyl 3-fluoro-2-methoxybenzoate is a substituted aromatic ester with applications in organic synthesis, particularly as a building block in the development of pharmaceutical compounds and other complex molecules. Its specific chemical structure, incorporating a fluoro and a methoxy group on the benzene ring, imparts unique reactivity and potential biological activity. This guide provides an in-depth overview of the safety and handling precautions necessary for the responsible use of this compound in a laboratory setting.
Hazard Identification and Classification
-
Skin Irritation: Similar compounds are known to cause skin irritation.[1]
-
Serious Eye Irritation: May cause serious eye irritation upon contact.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion may be harmful.
GHS Hazard Statements (Anticipated):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Physical and Chemical Properties
Quantitative data for this compound is limited. The table below presents available data for the target compound and its close structural isomers to provide an estimation of its physical properties.
| Property | This compound | Methyl 2-fluoro-3-methoxybenzoate | Methyl 4-fluoro-3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate |
| Molecular Formula | C₉H₉FO₃[2] | C9H9FO3[3] | C9 H9 N O4 | C9 H9 N O4[4] |
| Molecular Weight | 184.16 g/mol | 184.2 g/mol [3] | 195.17 g/mol | 195.17 g/mol [4] |
| Appearance | Not specified | - | Light yellow solid[4] | Light yellow solid[4] |
| Melting Point | Not specified | - | 56 - 59 °C[5] | 62 - 65 °C[4] |
| Boiling Point | Not specified | - | 109 °C @ 1mmHg[5] | Not available |
| Solubility | Not specified | - | No information available[4] | No information available[4] |
Safe Handling and Storage
Adherence to standard laboratory safety protocols is essential when handling this compound.
4.1. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which may cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | To prevent skin contact and potential irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of dust or vapors and prevent respiratory tract irritation. |
4.2. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[4]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[1]
-
Use only in a well-ventilated area or outdoors.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces.
4.3. Storage
-
Store in a tightly closed container.[1]
-
Keep in a cool, dry, and well-ventilated place.[4]
-
Store locked up.[1]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, national, and international regulations. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
While specific experimental protocols for the safety assessment of this compound are not available, general procedures for handling substituted benzoates during synthesis and purification can be adapted.
General Protocol for Handling during Synthesis (Esterification):
-
Reaction Setup: All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Reagent Addition: When reacting 3-fluoro-2-methoxybenzoic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst, add the reagents slowly to control any exothermic reactions.
-
Work-up: After the reaction is complete, cool the mixture to room temperature before quenching. Use a separatory funnel for extractions, ensuring it is vented frequently to release any pressure buildup.
-
Purification: If purification is done by distillation, ensure the apparatus is set up correctly to avoid leaks. For column chromatography, handle silica gel in a fume hood to avoid inhalation.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.
Caption: Safe Handling Workflow for this compound.
References
An In-depth Technical Guide to the Reactivity Profile of Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and properties of Methyl 3-fluoro-2-methoxybenzoate (CAS No. 106428-04-0), a valuable intermediate in organic synthesis. This document details its synthesis, key reactions including electrophilic and nucleophilic substitutions, hydrolysis, and reduction, supported by experimental protocols and spectroscopic data.
Chemical Structure and Properties
This compound is an aromatic ester with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol . The presence of a fluorine atom, a methoxy group, and a methyl ester group on the benzene ring imparts a unique reactivity profile, making it a versatile building block in the synthesis of more complex molecules.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 106428-04-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | White to off-white solid or colorless oil |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. |
Synthesis of this compound
The most common method for the synthesis of this compound is the Fischer esterification of 3-fluoro-2-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
Procedure:
-
To a solution of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the methanol is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. The crude product can be purified by column chromatography on silica gel if necessary.
Table 2: Synthesis Reaction Data
| Reactant | Molar Eq. | Solvent | Catalyst | Reaction Time | Temperature | Typical Yield |
| 3-fluoro-2-methoxybenzoic acid | 1.0 | Methanol | H₂SO₄ | 4-6 h | Reflux | >90% |
Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups. The ester group can undergo hydrolysis and reduction. The aromatic ring is activated towards electrophilic substitution by the electron-donating methoxy group and deactivated by the electron-withdrawing ester and fluoro groups.
Caption: Reactivity overview of the compound.
Electrophilic Aromatic Substitution
The methoxy group is an ortho-, para-director, while the ester and fluoro groups are meta-directors. The directing effects on the aromatic ring are complex. Nitration of the closely related methyl benzoate is known to yield the meta-substituted product.
Caption: General mechanism for nitration.
Materials:
-
This compound
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Methanol
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add this compound to the cold sulfuric acid with stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of cold concentrated sulfuric acid.
-
Add the cold nitrating mixture dropwise to the solution of the ester in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Pour the reaction mixture onto crushed ice and allow it to warm to room temperature.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold methanol.
-
The crude product can be recrystallized from methanol to yield the purified nitro-substituted product.
Table 3: Electrophilic Aromatic Substitution Data (Nitration of Methyl Benzoate)
| Reagent | Solvent | Temperature | Reaction Time | Product | Typical Yield |
| HNO₃/H₂SO₄ | H₂SO₄ | < 10 °C | 30 min | Methyl 3-nitrobenzoate | 80-90% |
Hydrolysis of the Ester
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally preferred as it is irreversible.
Caption: Mechanism of base-catalyzed hydrolysis.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to a pH of approximately 2, which will precipitate the carboxylic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3-fluoro-2-methoxybenzoic acid.
Table 4: Hydrolysis Reaction Data
| Reagent | Solvent | Temperature | Reaction Time | Product | Typical Yield |
| NaOH | Methanol/Water | Reflux | 2-4 h | 3-fluoro-2-methoxybenzoic acid | >95% |
Reduction of the Ester
The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
15% NaOH solution
Procedure:
-
To a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3-fluoro-2-methoxyphenyl)methanol.
Table 5: Reduction Reaction Data
| Reagent | Solvent | Temperature | Reaction Time | Product | Typical Yield |
| LiAlH₄ | THF | 0 °C to RT | 2-4 h | (3-fluoro-2-methoxyphenyl)methanol | High |
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Table 6: Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy protons, and the methyl ester protons. The aromatic region will show complex splitting patterns due to fluorine-proton coupling. |
| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), the methoxy carbon, and the methyl ester carbon. |
| IR | Strong absorption band for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching bands, and bands characteristic of the substituted benzene ring. |
| Mass Spec. | Molecular ion peak (M⁺) at m/z = 184. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) and the methyl ester group (-COOCH₃). |
Disclaimer: This document is intended for informational purposes for qualified professionals. All experimental work should be conducted in a well-equipped laboratory with appropriate safety precautions.
Methyl 3-fluoro-2-methoxybenzoate: A Versatile Building Block in Synthetic Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-fluoro-2-methoxybenzoate is a substituted aromatic compound that holds significant potential as a versatile building block in medicinal chemistry and agrochemical research. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, provides multiple reactive sites for the synthesis of complex molecular architectures. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the potential applications of this compound in research, complete with its chemical properties, potential synthetic transformations, and detailed experimental protocols based on analogous compounds.
Chemical Properties and Spectroscopic Data
| Property | Value |
| CAS Number | 106428-04-0 |
| Molecular Formula | C₉H₉FO₃ |
| Molecular Weight | 184.16 g/mol |
| Appearance | (Not specified, likely a liquid or low-melting solid) |
| Solubility | Expected to be soluble in common organic solvents |
Spectroscopic Data:
The ¹H NMR spectrum of this compound is a key analytical tool for its identification and characterization.[2]
Potential Research Applications and Synthetic Pathways
Based on the reactivity of analogous fluorinated and methoxylated benzoic acid derivatives, this compound can be envisioned as a precursor in several key synthetic pathways. These transformations can be broadly categorized into reactions involving the ester group and reactions involving the aromatic ring.
Reactions at the Ester Group
The methyl ester functionality of this compound is a versatile handle for the introduction of other functional groups.
Caption: Key synthetic transformations of the ester group.
1. Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed under acidic or basic conditions to yield 3-fluoro-2-methoxybenzoic acid. This carboxylic acid can then be used in a variety of subsequent reactions, such as amide bond formation or as a starting material for the synthesis of other derivatives.
2. Amidation: Direct reaction with primary or secondary amines can convert the methyl ester into the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.
3. Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (3-fluoro-2-methoxyphenyl)methanol, using reducing agents like lithium aluminum hydride. This alcohol can then be further functionalized.
Reactions on the Aromatic Ring
The fluorine and methoxy substituents on the aromatic ring influence its reactivity towards electrophilic and nucleophilic substitution, as well as directed ortho-metalation.
Caption: Potential reactions on the aromatic ring.
4. Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The ester group is a deactivating, meta-director. The interplay of these directing effects will determine the regioselectivity of electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. Nitration, for instance, would likely occur at the positions ortho or para to the methoxy group, with the precise outcome depending on the reaction conditions.[3][4]
5. Directed Ortho-metalation: The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the aromatic ring at the ortho position (C6) by a strong base like n-butyllithium.[5] The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents at this position.
6. Conversion to Phenylacetic Acid Derivatives: Substituted benzoates can serve as precursors for the synthesis of phenylacetic acid derivatives. These derivatives are important intermediates in the synthesis of various pharmaceuticals and agrochemicals.[6]
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and can be adapted for reactions with this compound.
Protocol 1: Hydrolysis of a Substituted Methyl Benzoate
This protocol describes the basic hydrolysis of a methyl ester to the corresponding carboxylic acid, based on the hydrolysis of Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate.[7]
Materials:
-
Substituted methyl benzoate (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve the substituted methyl benzoate in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the product.
| Reactant | Molar Ratio | Conditions | Product | Yield |
| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | 1.0 | NaOH, MeOH/H₂O, reflux, 4h | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid | 95% |
Protocol 2: Amidation of a Methyl Benzoate
This protocol outlines a general procedure for the amidation of methyl benzoate.[8]
Materials:
-
Methyl benzoate (1.0 eq)
-
Primary or secondary amine (1.0 eq)
-
Potassium phosphate (K₃PO₄) (1.0 eq)
-
2,2,2-Trifluoroethanol (TFE) (0.2 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried, purged, and sealed Schlenk tube, add TFE, K₃PO₄, and THF.
-
Add methyl benzoate and the desired amine.
-
Heat the reaction mixture at 90 °C for 22 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and perform an appropriate work-up to isolate the amide product.
| Reactant 1 | Reactant 2 | Conditions | Product | Conversion |
| Methyl benzoate | Benzylamine | K₃PO₄, TFE, THF, 90°C, 22h | N-Benzylbenzamide | High |
Protocol 3: Electrophilic Nitration of a Methyl Benzoate
This protocol describes the nitration of methyl benzoate, which typically yields the meta-substituted product.[3][4]
Materials:
-
Methyl benzoate (1.0 eq)
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add methyl benzoate to the cold sulfuric acid with stirring.
-
In a separate flask, prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, and cool it in an ice bath.
-
Slowly add the cold nitrating mixture to the methyl benzoate solution, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature.
-
Pour the reaction mixture over ice to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize to obtain the purified nitrated product.
| Reactant | Reagents | Product | Position of Substitution |
| Methyl benzoate | HNO₃, H₂SO₄ | Methyl 3-nitrobenzoate | Meta |
Protocol 4: Directed Ortho-metalation of an Anisole Derivative
This protocol is a general procedure for the ortho-lithiation of an anisole derivative, which is analogous to the methoxy group in this compound.[5]
Materials:
-
Anisole derivative (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.1 eq)
-
Dry tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Electrophile (e.g., an alkyl halide, carbonyl compound, etc.)
Procedure:
-
Dissolve the anisole derivative in dry THF or Et₂O under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add n-butyllithium and stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile to the solution at -78 °C and allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an extractive work-up to isolate the ortho-substituted product.
Caption: Workflow for directed ortho-metalation.
Conclusion
This compound is a promising building block for synthetic research, offering multiple avenues for the creation of novel and complex molecules. While direct, published applications are not abundant, the well-established chemistry of its structural analogs provides a strong foundation for its use in medicinal chemistry and agrochemical discovery. The synthetic pathways and experimental protocols outlined in this guide serve as a valuable resource for researchers looking to harness the potential of this versatile compound in their synthetic endeavors. The strategic incorporation of the 3-fluoro-2-methoxybenzoyl moiety can lead to the development of new chemical entities with enhanced biological activity and improved pharmacokinetic properties.
References
- 1. PubChemLite - this compound (C9H9FO3) [pubchemlite.lcsb.uni.lu]
- 2. Methyl3-fluoro-2-methoxybenzoate(106428-04-0) 1H NMR spectrum [chemicalbook.com]
- 3. aiinmr.com [aiinmr.com]
- 4. scribd.com [scribd.com]
- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. rsc.org [rsc.org]
The Biological Potential of Methyl 3-fluoro-2-methoxybenzoate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity of Methyl 3-fluoro-2-methoxybenzoate derivatives is limited in publicly available literature. This guide provides an in-depth analysis based on the reported activities of structurally similar compounds, including fluorinated and methoxy-substituted benzoates and other related aromatic compounds. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts in this area.
Introduction
The strategic incorporation of fluorine atoms and methoxy groups into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. Fluorine can improve metabolic stability, binding affinity, and lipophilicity, while the methoxy group can influence electronic properties and provide key hydrogen bond accepting capabilities.[1][2] The scaffold of this compound presents a unique combination of these features, suggesting that its derivatives could exhibit a range of significant biological activities. This technical guide explores the potential therapeutic applications of these derivatives by examining the activities of analogous compounds and provides detailed experimental protocols for their evaluation.
Potential Biological Activities and Data from Structurally Related Compounds
Based on structure-activity relationship (SAR) studies of similar fluorinated and methoxy-substituted aromatic compounds, derivatives of this compound are hypothesized to possess anticancer and antibacterial properties.
Anticancer Activity
The presence of a fluorinated phenyl ring is a common feature in many potent anticancer agents. For instance, fluorinated benzofuran derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[3] Similarly, 3-fluoroazetidin-2-ones, which share a fluorinated phenyl moiety, exhibit potent antiproliferative activity, with some compounds showing efficacy in the nanomolar range.
Table 1: Anticancer Activity of Structurally Related Fluorinated Compounds
| Compound ID | Cancer Cell Line | Assay Type | Activity (IC50/GI50) |
| Compound 7 (methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate) | A549 (Lung Carcinoma) | MTT Assay | 6.3 ± 2.5 µM |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 11 ± 3.2 µM | |
| Compound 8 (methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate) | HepG2 (Hepatocellular Carcinoma) | MTT Assay | 3.8 ± 0.5 µM |
| A549 (Lung Carcinoma) | MTT Assay | 3.5 ± 0.6 µM | |
| SW620 (Colon Adenocarcinoma) | MTT Assay | 10.8 ± 0.9 µM |
Data extracted from a study on halogen derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate.[3]
Antibacterial Activity
Benzoic acid derivatives have long been investigated for their antimicrobial properties. The introduction of fluorine can enhance the antibacterial potency of these compounds. Studies on pyrazole derivatives of benzoic acid have identified compounds with potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4]
Table 2: Antibacterial Activity of Structurally Related Benzoic Acid Derivatives
| Compound ID | Bacterial Strain | Assay Type | Activity (MIC) |
| Compound 16 (4-bromo and 3-methyl substituted pyrazole derivative) | Bacillus subtilis ATCC 6623 | Broth Microdilution | 1 µg/mL |
| Compound 19 (3,4-dichloro substituted pyrazole derivative) | Staphylococci strains | Broth Microdilution | 0.5 µg/mL |
Data extracted from a study on pyrazole derivatives of benzoic acid as fatty acid biosynthesis inhibitors.[4]
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be approached through standard organic chemistry reactions. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters. The aromatic ring can also be further functionalized. For example, a common synthetic route for similar compounds involves the esterification of the corresponding benzoic acid.[5][6]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[7][8][9][10][11]
Materials:
-
Cancer cell lines (e.g., A549, HepG2, SW620)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of bacteria.[12][13][14][15][16]
Materials:
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin, a mechanism of action for some anticancer drugs.[17][18][19][20][21]
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compounds
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: On ice, add the test compound and tubulin protein to a 96-well plate.
-
Initiation of Polymerization: Add GTP to initiate the polymerization and immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measurement: Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Inhibition is observed as a decrease in the rate and extent of polymerization compared to a control.
Visualizations
Signaling Pathway: Intrinsic Apoptosis
Many anticancer agents induce cell death through the intrinsic apoptosis pathway.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. protocols.io [protocols.io]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 20. abscience.com.tw [abscience.com.tw]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Commercial Availability and Synthetic Guidance for Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic route for Methyl 3-fluoro-2-methoxybenzoate (CAS No. 106428-04-0), a valuable building block in pharmaceutical and agrochemical research. This document details the availability of the compound and its key starting material, outlines a detailed experimental protocol for its synthesis via Fischer esterification, and provides key analytical and physical data.
Commercial Availability
Direct commercial availability of this compound can be limited. However, several chemical suppliers, including BOC Sciences, list the compound in their catalogs, often with a purity of 95% or higher. For researchers requiring immediate access, inquiry with these specialized chemical providers is recommended.
The direct precursor, 3-Fluoro-2-methoxybenzoic acid (CAS No. 106428-05-1) , is readily available from a wider range of chemical suppliers, making the synthesis of the target ester a practical and accessible option for most research laboratories.
Physicochemical and Spectroscopic Data
A summary of the known physical and spectroscopic data for this compound is presented below. This information is crucial for reaction monitoring, quality control, and characterization of the synthesized product.
| Property | Value | Reference |
| CAS Number | 106428-04-0 | |
| Molecular Formula | C₉H₉FO₃ | |
| Molecular Weight | 184.16 g/mol | |
| Predicted Mass (M+H)⁺ | 185.06085 | [1] |
| Appearance | Not specified; likely a solid or oil | |
| ¹H NMR | Spectrum available | [2] |
| ¹³C NMR | Data not explicitly found, can be predicted based on similar structures | |
| IR Spectrum | Data not explicitly found | |
| Melting Point | Not explicitly found |
Synthetic Route: Fischer Esterification
The most direct and common method for the preparation of this compound is the Fischer esterification of 3-Fluoro-2-methoxybenzoic acid with methanol, catalyzed by a strong acid. This reaction is a well-established and reliable method for the synthesis of esters from carboxylic acids and alcohols.
Signaling Pathway of Fischer Esterification
Caption: Fischer esterification of 3-Fluoro-2-methoxybenzoic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general Fischer esterification procedures for similar aromatic carboxylic acids.
Materials:
-
3-Fluoro-2-methoxybenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-Fluoro-2-methoxybenzoic acid (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 eq.).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution. Alternatively, for a more reactive approach, thionyl chloride (1.1-1.5 eq.) can be used, typically in a solvent like dichloromethane at room temperature, followed by the addition of methanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Be cautious as CO₂ evolution may cause pressure buildup.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Conclusion
While direct commercial availability of this compound may require sourcing from specialized suppliers, its synthesis is readily achievable in a standard laboratory setting. The Fischer esterification of the commercially available 3-Fluoro-2-methoxybenzoic acid provides a reliable and straightforward route to this valuable research chemical. The provided data and protocols offer a comprehensive guide for researchers and drug development professionals to obtain and characterize this compound for their specific applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Methyl 3-fluoro-2-methoxybenzoate from 3-fluoro-2-methoxybenzoic acid. Two primary methods are presented: the classic Fischer-Speier Esterification using a strong acid catalyst and a method involving the in-situ formation of an acyl chloride using thionyl chloride. A third high-yield method using diazomethane is also discussed for small-scale applications, with significant safety considerations. These protocols are designed to be accessible to researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a valuable building block in the synthesis of pharmaceuticals and other biologically active molecules. The presence of the fluoro and methoxy substituents on the aromatic ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final compound. The ester functionality serves as a key handle for further chemical transformations, such as amide bond formation or reduction to an alcohol. The following protocols detail reliable methods for the preparation of this important intermediate.
Chemical Structures
| Compound | Structure |
| 3-fluoro-2-methoxybenzoic acid (Starting Material) | |
| This compound (Product) |
Experimental Protocols
Two primary methods for the synthesis of this compound are provided below.
Method 1: Fischer-Speier Esterification
This method utilizes a strong acid catalyst to promote the reaction between the carboxylic acid and methanol. The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction to completion.
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-fluoro-2-methoxybenzoic acid (1.0 eq).
-
Add a large excess of anhydrous methanol (e.g., 20-40 eq) to the flask.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.
Method 2: Thionyl Chloride-Mediated Esterification
This method proceeds via the formation of a highly reactive acyl chloride intermediate, which then readily reacts with methanol. This is an irreversible reaction that often provides high yields.
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Toluene or Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser with a gas outlet to a trap (for HCl and SO₂ gases)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-2-methoxybenzoic acid (1.0 eq) and a suitable anhydrous solvent such as toluene or dichloromethane.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the formation of the acid chloride.
-
Heat the mixture to reflux for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the starting material is consumed (monitor by TLC).
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
To the resulting crude acyl chloride, carefully and slowly add anhydrous methanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford pure this compound.
Alternative Method: Diazomethane Methylation
Diazomethane is a highly efficient methylating agent for carboxylic acids, providing excellent yields under mild conditions.[1][2][3][4] However, diazomethane is extremely toxic, carcinogenic, and potentially explosive. [1][2][3][4] This method should only be performed by experienced chemists in a well-ventilated fume hood with a blast shield and using appropriate safety precautions, including flame-polished glassware.[3]
Brief Protocol:
-
Dissolve 3-fluoro-2-methoxybenzoic acid in a suitable solvent like diethyl ether.
-
Cool the solution in an ice bath.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Stir the reaction for a short period (e.g., 15-30 minutes).
-
Quench the excess diazomethane by the careful addition of a few drops of acetic acid.
-
The workup is typically straightforward, involving removal of the solvent to yield the methyl ester, often in near-quantitative yield without the need for further purification.[4]
Data Presentation
| Method | Reagents | Reaction Time | Temperature | Typical Yield | Purity |
| Fischer Esterification | Methanol, Sulfuric Acid | 4-16 hours | Reflux | 70-90% | >95% after chromatography |
| Thionyl Chloride | Thionyl Chloride, Methanol | 2-5 hours | Reflux | 85-98% | >98% after chromatography |
| Diazomethane | Diazomethane | < 1 hour | 0 °C to RT | >95% | >99% |
Workflow Diagrams
Caption: Workflow for Fischer-Speier Esterification.
References
Application Notes and Protocols for the Esterification of 3-fluoro-2-methoxybenzoic acid with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 3-fluoro-2-methoxybenzoate via the Fischer esterification of 3-fluoro-2-methoxybenzoic acid with methanol. This reaction is a fundamental transformation in organic synthesis, widely employed in the pharmaceutical and agrochemical industries for the preparation of key intermediates and active pharmaceutical ingredients (APIs). The presence of the fluoro and methoxy substituents on the aromatic ring can significantly influence the biological activity and pharmacokinetic properties of the resulting ester.
The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol. To drive the reaction towards the formation of the ester, an excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid, is employed. This protocol outlines a standard laboratory procedure for this transformation, including reaction setup, monitoring, work-up, and purification.
Data Presentation
A summary of the physical and chemical properties of the key reactants and the product is provided below for easy reference and calculation.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3-fluoro-2-methoxybenzoic acid | 106428-05-1 | C₈H₇FO₃ | 170.14 | 114 | - | - |
| Methanol | 67-56-1 | CH₄O | 32.04 | -97.6 | 64.7 | 0.792 |
| This compound | 88050-62-2 | C₉H₉FO₃ | 184.16 | - | - | - |
Experimental Protocols
Synthesis of this compound
This protocol details the esterification of 3-fluoro-2-methoxybenzoic acid with methanol using sulfuric acid as a catalyst.
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-2-methoxybenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution. Caution: The addition of sulfuric acid to methanol is exothermic. It is advisable to cool the flask in an ice bath during the addition.
-
-
Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle or oil bath.
-
Allow the reaction to proceed under reflux for a period of 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
-
Work-up:
-
After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.
-
Carefully remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Deionized water to remove the bulk of the remaining methanol and some of the acid.
-
Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and unreacted carboxylic acid. Caution: CO₂ gas will be evolved, so vent the separatory funnel frequently. Continue washing until the aqueous layer is basic.
-
Brine to remove any remaining water from the organic layer.
-
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent from the organic solution.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
-
Purification (Optional):
-
If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Mandatory Visualizations
Fischer Esterification Signaling Pathway
Caption: Fischer Esterification Reaction Pathway
Experimental Workflow Diagram
Caption: Experimental Workflow for Esterification
Application Notes and Protocols for Methyl 3-fluoro-2-methoxybenzoate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 3-fluoro-2-methoxybenzoate as a versatile building block in the synthesis of pharmaceutical intermediates. The strategic placement of the fluoro, methoxy, and methyl ester functionalities allows for a range of chemical transformations, making it a valuable starting material in drug discovery and development.
Introduction
This compound is a substituted aromatic compound that serves as a key starting material for the synthesis of more complex molecules, particularly heterocyclic systems and substituted anilines, which are prevalent in many active pharmaceutical ingredients (APIs). The presence of a fluorine atom can enhance the metabolic stability and binding affinity of a drug molecule, while the methoxy and ester groups provide reactive sites for further synthetic modifications.
This document outlines the synthetic pathways for converting this compound into valuable pharmaceutical intermediates, with a focus on the synthesis of aminobenzoic acid derivatives.
Key Synthetic Application: Synthesis of Methyl 2-amino-3-fluoro-6-methoxybenzoate
A primary application of this compound is its conversion to Methyl 2-amino-3-fluoro-6-methoxybenzoate. This amino-substituted intermediate is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinazolinones and benzodiazepines, which are important scaffolds in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapies.
The overall synthetic pathway involves two key steps:
-
Nitration: Introduction of a nitro group onto the aromatic ring.
-
Reduction: Conversion of the nitro group to an amine.
Data Presentation
Table 1: Summary of a Representative Two-Step Synthesis
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Nitration | HNO₃, H₂SO₄ | Acetic Anhydride | 0 - 10 | 85 - 95 |
| 2 | Reduction | Fe, NH₄Cl | Ethanol/Water | 70 - 80 | 80 - 90 |
Experimental Protocols
Step 1: Synthesis of Methyl 3-fluoro-2-methoxy-6-nitrobenzoate (Nitration)
Objective: To introduce a nitro group onto the aromatic ring of this compound.
Materials:
-
This compound
-
Fuming Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Anhydride
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetic anhydride at 0 °C.
-
Slowly add concentrated sulfuric acid (1.2 eq) to the solution while maintaining the temperature at 0 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to a small amount of acetic anhydride at 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-10 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 3-fluoro-2-methoxy-6-nitrobenzoate.
Step 2: Synthesis of Methyl 2-amino-3-fluoro-6-methoxybenzoate (Reduction)
Objective: To reduce the nitro group of Methyl 3-fluoro-2-methoxy-6-nitrobenzoate to an amine.
Materials:
-
Methyl 3-fluoro-2-methoxy-6-nitrobenzoate
-
Iron powder (Fe)
-
Ammonium Chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add Methyl 3-fluoro-2-methoxy-6-nitrobenzoate (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 70-80 °C and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Extract the remaining aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to afford the crude Methyl 2-amino-3-fluoro-6-methoxybenzoate.
-
The product can be further purified by column chromatography if necessary.
Visualizations
Caption: Synthetic workflow for the preparation of a key pharmaceutical intermediate.
Caption: Logical progression from starting material to pharmaceutical application.
Methyl 3-fluoro-2-methoxybenzoate: A Versatile Building Block in Organic Synthesis
Introduction: Methyl 3-fluoro-2-methoxybenzoate is a fluorinated aromatic ester that serves as a valuable building block for the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, provides multiple reactive sites for chemical modification. This strategic placement of functional groups makes it an attractive starting material for the synthesis of novel compounds in the pharmaceutical, agrochemical, and materials science industries. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the final products, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its corresponding carboxylic acid is presented below.
| Property | This compound | 3-Fluoro-2-methoxybenzoic acid |
| CAS Number | 106428-04-0 | 106428-05-1 |
| Molecular Formula | C₉H₉FO₃ | C₈H₇FO₃ |
| Molecular Weight | 184.16 g/mol | 170.14 g/mol |
| Appearance | Not specified in search results | White to light yellow powder/crystal |
| Melting Point | Not specified in search results | 114 °C |
| Solubility | Soluble in common organic solvents | Moderately soluble in polar solvents |
Applications in Organic Synthesis
Pharmaceutical and Agrochemical Intermediates: Fluorinated aromatic compounds are of significant interest in drug discovery and agrochemical research. The fluorine atom can enhance metabolic stability and bioavailability of drug candidates.[1] this compound can serve as a precursor to more complex molecules with potential biological activity. For instance, similar fluorinated benzoic acid derivatives are used in the synthesis of various pharmaceuticals.
Synthesis of Heterocyclic Compounds: The functional groups on this compound can be manipulated to construct various heterocyclic scaffolds, which are prevalent in many biologically active compounds.
Key Chemical Transformations
The chemical reactivity of this compound is dictated by its ester, methoxy, and fluoro-substituted aromatic ring.
Caption: Key chemical transformations of this compound.
Experimental Protocols
The following are general protocols for key transformations of this compound, based on standard organic chemistry procedures and reactions of analogous compounds.
Protocol 1: Hydrolysis to 3-Fluoro-2-methoxybenzoic acid
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid. A similar procedure is reported for the hydrolysis of methyl 4-fluoro-3-methoxybenzoate.[2]
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, 1N)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0-4.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 3-fluoro-2-methoxybenzoic acid.
Caption: Workflow for the hydrolysis of this compound.
Protocol 2: Amidation to N-substituted 3-fluoro-2-methoxybenzamide
This protocol describes the conversion of the methyl ester to an amide via direct aminolysis or through the corresponding carboxylic acid. A general procedure for amide bond formation is provided.[3][4][5]
Materials:
-
This compound (or the corresponding carboxylic acid)
-
Amine (primary or secondary)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Non-nucleophilic base (e.g., DIPEA)
Procedure (starting from the carboxylic acid):
-
To a solution of 3-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C and add DIPEA (2.5 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide.
Spectroscopic Data
The following table summarizes expected spectroscopic data for this compound based on publicly available information for this compound and its analogs.
| Data Type | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy protons, and methyl ester protons. |
| ¹³C NMR | Signals for aromatic carbons (with C-F couplings), methoxy carbon, ester carbonyl carbon, and methyl ester carbon. |
| IR | Characteristic absorptions for C=O (ester), C-O (ether and ester), and C-F bonds. |
| Mass Spec | Molecular ion peak corresponding to the exact mass of the compound. |
Disclaimer: The experimental protocols provided are general guidelines and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions using Methyl 3-fluoro-2-methoxybenzoate as an aryl halide substrate. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The protocols and data presented herein are based on established methodologies for similar substrates and are intended to serve as a robust starting point for reaction optimization and execution.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds (boronic acids or esters) and organohalides.[1][2] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[3] this compound presents a unique substrate with both electron-withdrawing (fluoro) and electron-donating (methoxy) groups, ortho and meta to the reactive C-F bond, which can influence its reactivity. The successful coupling of this substrate allows for the generation of diverse molecular scaffolds for drug discovery and development programs.[3]
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium catalyst and proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.[1][4]
Data Presentation: Representative Reaction Conditions
The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various aryl halides, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Halide Example | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 85 |
| Methyl 4-iodobenzoate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | DME/H₂O (4:1) | 80 | 16 | 85-95 |
Experimental Protocols
This section provides detailed protocols for both conventional heating and microwave-assisted Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling (Conventional Heating)
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) (2-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if applicable), and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio) via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at a temperature ranging from 80-110 °C.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[5]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF)
-
Microwave reactor vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reactor vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[6]
-
Solvent Addition: Add the chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[6]
-
Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[6]
-
Monitoring: After the initial irradiation period, the reaction progress can be checked by LC-MS.
-
Work-up: After cooling the reaction vial to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to yield the final product.[6]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols for Amination Reactions of Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the amination of Methyl 3-fluoro-2-methoxybenzoate, a key transformation for the synthesis of various pharmaceutical intermediates and other fine chemicals. This document outlines two primary synthetic strategies: the Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).
Introduction
This compound is a versatile building block in organic synthesis. The introduction of a nitrogen-containing functional group onto the aromatic ring is a critical step in the elaboration of this scaffold into more complex molecules with potential biological activity. The electron-withdrawing nature of the ester group, combined with the presence of a fluorine atom, influences the reactivity of the aromatic ring, making it amenable to specific amination strategies.
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] This methodology is known for its broad substrate scope and functional group tolerance.[2][3] Alternatively, the electronic properties of this compound, specifically the activating effect of the ester and the ortho-fluoro substituent, may allow for a metal-free Nucleophilic Aromatic Substitution (SNAr) pathway under suitable conditions.[4]
This document provides detailed experimental protocols for both approaches, along with expected outcomes based on reactions with analogous substrates.
Reaction Pathways
Two principal pathways for the amination of this compound are presented:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between the aryl fluoride and an amine in the presence of a suitable phosphine ligand and a base.
-
Nucleophilic Aromatic Substitution (SNAr): The direct displacement of the fluoride atom by an amine, typically requiring elevated temperatures and a polar aprotic solvent.
Data Presentation: Comparison of Amination Methods
The following table summarizes typical reaction conditions and expected yields for the amination of functionalized fluorobenzoates, providing a comparative guide for the amination of this compound.
| Method | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Buchwald-Hartwig | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 | 75-95 | [5] |
| Buchwald-Hartwig | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100 | 70-90 | [5] |
| SNAr | None | K₂CO₃ | DMSO | 120-150 | 60-85 | [4] |
| SNAr | None | Triethylamine | NMP | 150-180 | 55-80 | [4] |
Yields are based on analogous reactions and may vary for this compound.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with a generic primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline, benzylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., RuPhos, XPhos, SPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene (or other suitable solvent like dioxane)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Add the base (1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent).
-
Add the amine (1.1-1.5 equivalents).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of this compound
This protocol outlines a general procedure for the SNAr reaction between this compound and an amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, pyrrolidine, or a high concentration of ammonia in a sealed vessel)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP))
-
Sealed reaction vessel (e.g., microwave vial, pressure tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 equivalent).
-
Add the amine (2.0-5.0 equivalents).
-
Add the base (2.0-3.0 equivalents).
-
Add the polar aprotic solvent.
-
Seal the vessel and heat the reaction mixture with vigorous stirring at 120-180 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
dot
Caption: Simplified mechanism of the SNAr reaction.
Conclusion
The amination of this compound can be effectively achieved through either Palladium-catalyzed Buchwald-Hartwig coupling or Nucleophilic Aromatic Substitution. The choice of method will depend on the specific amine, desired reaction conditions, and functional group compatibility. The protocols provided herein offer a solid foundation for the successful synthesis of aminated derivatives of this compound, which are valuable intermediates in pharmaceutical and materials science research. It is recommended to perform small-scale optimization studies to determine the ideal conditions for each specific substrate combination.
References
Application Note: High-Yield Synthesis of 3-Fluoro-2-methoxybenzoic Acid via Hydrolysis of Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the efficient hydrolysis of methyl 3-fluoro-2-methoxybenzoate to its corresponding carboxylic acid, 3-fluoro-2-methoxybenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the presence of fluoro and methoxy substituents on the benzoic acid scaffold is key for modulating biological activity. The described method utilizes a straightforward and high-yielding saponification reaction, ensuring the production of high-purity 3-fluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug discovery.
Introduction
Fluorinated benzoic acid derivatives are of significant interest in the pharmaceutical industry due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and improved bioavailability of drug candidates. Specifically, 3-fluoro-2-methoxybenzoic acid serves as a versatile intermediate in the synthesis of a range of therapeutic agents. The hydrolysis of its methyl ester precursor is a fundamental conversion that requires optimized conditions to ensure high yield and purity, thereby facilitating subsequent synthetic steps. This document outlines a reliable and reproducible protocol for this key transformation.
Reaction Scheme
The hydrolysis of this compound to 3-fluoro-2-methoxybenzoic acid is typically achieved through saponification, which involves the use of a strong base, such as sodium hydroxide (NaOH), in a suitable solvent system. The general reaction is depicted below:
Caption: Reaction scheme for the hydrolysis of this compound.
Experimental Protocol
This protocol is based on established methods for the hydrolysis of analogous substituted methyl benzoates.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for heating)
-
Beaker
-
Separatory funnel
-
Büchner funnel and filter paper
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in methanol.
-
Addition of Base: In a separate beaker, prepare a solution of sodium hydroxide (2.0-4.0 eq.) in deionized water and add it to the solution of the methyl ester.
-
Reaction: Stir the resulting mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is slow at room temperature, it can be gently heated to reflux to ensure complete conversion.
-
Work-up: a. Once the reaction is complete, remove the methanol using a rotary evaporator. b. Dilute the remaining aqueous solution with deionized water. c. Cool the solution in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1N HCl. A precipitate of the carboxylic acid should form. d. If a precipitate forms, collect the solid by vacuum filtration, wash with cold deionized water, and dry. e. If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Purification: The crude 3-fluoro-2-methoxybenzoic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) if necessary.
Data Presentation
The following table summarizes typical reaction parameters for the hydrolysis of a closely related compound, methyl 4-fluoro-3-methoxybenzoate, which can be used as a starting point for optimizing the hydrolysis of this compound.[1]
| Parameter | Value |
| Starting Material | Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) |
| Base | Sodium hydroxide (9.5 g, 240 mmol) |
| Solvent | Methanol (100 mL) and Water (20 mL) |
| Temperature | Room Temperature (20 °C) |
| Reaction Time | 4 hours |
| Product | 4-fluoro-3-methoxybenzoic acid |
| Yield | 97% |
Experimental Workflow
The overall experimental workflow is illustrated in the following diagram:
Caption: Workflow for the hydrolysis of this compound.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-fluoro-2-methoxybenzoic acid from its methyl ester. This hydrolysis is a crucial transformation for researchers and professionals in the field of drug development, enabling access to a key building block for the synthesis of novel therapeutic agents. The straightforward procedure and high potential yield make it suitable for both small-scale laboratory synthesis and larger-scale production.
References
Application Notes: The Strategic Use of Methyl 3-fluoro-2-methoxybenzoate in the Synthesis of Novel Agrochemicals
Introduction
The escalating demand for higher crop yields and the concurrent rise of resistance in pests and pathogens necessitate the continuous development of novel and effective agrochemicals. Fluorinated organic molecules play a pivotal role in the design of modern pesticides due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity to target enzymes, and improved lipophilicity, which facilitates transport across biological membranes. Methyl 3-fluoro-2-methoxybenzoate is a valuable fluorinated building block, offering multiple reaction sites for the construction of complex agrochemical scaffolds. The presence of the fluoro and methoxy groups on the aromatic ring provides a unique electronic and steric environment, influencing the reactivity and biological activity of the final products.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of next-generation agrochemicals, with a focus on the preparation of meta-diamide insecticides. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to guide researchers in the strategic application of this versatile synthetic intermediate.
Application in the Synthesis of meta-Diamide Insecticide Scaffolds
The meta-diamide class of insecticides has emerged as a significant tool in pest management due to their novel mode of action, targeting the ryanodine receptor in insects. The synthesis of these complex molecules often relies on the strategic assembly of substituted benzamide moieties. This compound serves as a key precursor for the generation of the acid chloride intermediate, which is crucial for the amide bond formation central to the meta-diamide scaffold.
A representative synthetic pathway involves the conversion of this compound to the corresponding benzoyl chloride, followed by amidation with a substituted aniline to construct the core structure of a potential insecticidal compound.
Experimental Protocols
Protocol 1: Synthesis of 3-fluoro-2-methoxybenzoyl chloride
This protocol outlines the conversion of this compound to its corresponding acid chloride, a key reactive intermediate for subsequent amidation reactions.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) to the reaction mixture at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and monitor the reaction progress by TLC or GC-MS.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-fluoro-2-methoxybenzoyl chloride.
-
The crude product can be used in the next step without further purification or can be purified by vacuum distillation.
-
Protocol 2: Synthesis of a Novel N-aryl-3-fluoro-2-methoxybenzamide
This protocol describes the amidation of 3-fluoro-2-methoxybenzoyl chloride with a model substituted aniline to form a key intermediate of a potential meta-diamide insecticide.
-
Materials:
-
3-fluoro-2-methoxybenzoyl chloride (from Protocol 1)
-
2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluoro-2-methoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target N-aryl-3-fluoro-2-methoxybenzamide.
-
Quantitative Data
The following table summarizes typical reaction outcomes for the synthesis of a model N-aryl-3-fluoro-2-methoxybenzamide, demonstrating the efficiency of the described protocols.
| Step | Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) (by HPLC) |
| 1: Acid Chloride Formation | This compound | Thionyl chloride | 3-fluoro-2-methoxybenzoyl chloride | >95 (crude) | - |
| 2: Amide Coupling | 3-fluoro-2-methoxybenzoyl chloride | 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline | N-(2-bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)phenyl)-3-fluoro-2-methoxybenzamide | 85-92 | >98 |
Diagrams
Synthetic Workflow for N-aryl-3-fluoro-2-methoxybenzamide
Caption: Synthetic pathway from this compound to a meta-diamide precursor.
Logical Flow of Agrochemical Development
Caption: The logical progression from lead identification to a candidate agrochemical.
This compound represents a strategically important starting material for the synthesis of novel agrochemicals, particularly within the promising class of meta-diamide insecticides. The protocols and data presented herein demonstrate a viable synthetic route to key intermediates, highlighting the utility of this fluorinated building block. The unique substitution pattern of this compound offers significant potential for fine-tuning the physicochemical and biological properties of the final active ingredients, thereby contributing to the development of more effective and selective crop protection solutions. Researchers are encouraged to adapt and expand upon these methodologies to explore new chemical space in the ongoing quest for innovative agrochemicals.
Troubleshooting & Optimization
optimizing reaction yield for Methyl 3-fluoro-2-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-2-methoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the chosen synthetic route. The most common method is the esterification of 3-fluoro-2-methoxybenzoic acid.
Potential Causes & Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, consider the following:
-
Excess Alcohol: Use methanol as the solvent to ensure it is in large excess.
-
Water Removal: While not always practical on a small scale, azeotropic removal of water can be effective. For laboratory scale, ensuring anhydrous conditions is crucial.
-
Reaction Time & Temperature: Prolonging the reaction time or increasing the temperature (reflux) can help push the reaction to completion. Microwave-assisted synthesis can also be explored to reduce reaction times and potentially improve yields.[1]
-
-
Suboptimal Catalyst: The choice and amount of acid catalyst are critical.
-
Catalyst Type: Strong acids like sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) are commonly used.[2][3] For substrates sensitive to strong acids, milder catalysts like p-toluenesulfonic acid (p-TsOH) can be an alternative.
-
Catalyst Concentration: Insufficient catalyst will result in a slow or incomplete reaction. Conversely, excessive amounts can lead to side reactions and decomposition. A catalytic amount (typically 1-5 mol%) is recommended for H₂SO₄.
-
-
Starting Material Purity: Impurities in the starting 3-fluoro-2-methoxybenzoic acid can interfere with the reaction. Ensure the starting material is of high purity, or consider purification by recrystallization before use.
-
Work-up and Purification Losses: Significant product loss can occur during the work-up and purification steps.
-
Extraction: Ensure the aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize the recovery of the ester.
-
Washing: During neutralization with a base (e.g., sodium bicarbonate solution), vigorous shaking can lead to emulsion formation. Gentle inversion is recommended. Ensure the pH is carefully monitored to avoid hydrolysis of the ester product.
-
Purification: If column chromatography is used, careful selection of the eluent system is necessary to achieve good separation from unreacted starting material and byproducts.
-
Question 2: I am observing significant impurity formation in my final product. What are the likely side reactions and how can I minimize them?
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the synthetic route employed.
Potential Side Reactions & Prevention:
-
From Esterification of 3-fluoro-2-methoxybenzoic acid:
-
Unreacted Starting Material: The most common impurity is the starting carboxylic acid. As mentioned above, driving the reaction to completion is key.
-
Decomposition: At excessively high temperatures or with prolonged reaction times in the presence of a strong acid, decomposition of the starting material or product can occur. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
-
-
From Methylation of Methyl 3-fluoro-2-hydroxybenzoate:
-
Incomplete Methylation: If methylating the hydroxyl group, incomplete reaction will leave starting material in the product mixture. Ensure the use of a sufficient excess of the methylating agent (e.g., dimethyl sulfate, methyl iodide) and an appropriate base (e.g., K₂CO₃, NaH).
-
O- vs. C-Alkylation: While less common with phenols, under certain conditions, C-alkylation of the aromatic ring can occur. Using a polar aprotic solvent can favor O-alkylation.
-
Hydrolysis of the Ester: If the methylation is performed under strongly basic and aqueous conditions, hydrolysis of the methyl ester can occur. Anhydrous conditions are preferred.
-
Question 3: The purification of my crude product is proving difficult. What are the best practices for purifying this compound?
Answer: Effective purification is essential to obtain the desired product with high purity.
Purification Strategies:
-
Aqueous Work-up: The initial work-up is crucial for removing the acid catalyst and any unreacted carboxylic acid.
-
After the reaction is complete, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and remove the unreacted carboxylic acid.[3][4] Check the aqueous layer with pH paper to ensure it is basic.
-
Wash with water and then with brine to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
-
Column Chromatography: If the crude product is still not pure after the work-up, silica gel column chromatography is the most effective method for purification.
-
Eluent System: A non-polar/polar solvent system is typically used. A common starting point is a mixture of petroleum ether (or hexanes) and ethyl acetate. The polarity can be gradually increased by increasing the proportion of ethyl acetate. A typical eluent system for similar compounds is petroleum ether/ethyl acetate (50:1, v/v).[5]
-
-
Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization can be an effective purification method.
Quantitative Data on Reaction Conditions
The following table summarizes various conditions for esterification reactions of substituted benzoic acids, which can be adapted for the synthesis of this compound.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-fluoro-3-nitrobenzoic acid | H₂SO₄ (conc.) | Methanol | 50 | 16 | 93 | [4] |
| 4-fluoro-3-hydroxy-benzoic acid | Thionyl Chloride | Methanol | 70 | 1 | - | [3] |
| 4-fluoro-3-nitro benzoic acid | H₂SO₄ (conc.) | Ethanol | 130 (Microwave) | 0.25 | >95 | [1] |
| Salicylic acid derivatives | H₂SO₄ (conc.) | Methanol | 80 (Reflux) | 72 | - | [6] |
| Hydroxy acid | H₂SO₄ (conc.) | Ethanol | Reflux | 2 | 95 | [7] |
Experimental Protocols
Protocol 1: Fischer Esterification using Sulfuric Acid
This protocol is adapted from a general procedure for the esterification of substituted benzoic acids.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-methoxybenzoic acid (1.0 eq.) in methanol (10-20 volumes).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq.) to the solution.
-
Heating: Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.
Protocol 2: Esterification using Thionyl Chloride
This protocol is based on the esterification of a similar fluorinated hydroxybenzoic acid.[3]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.1-1.5 eq.) dropwise to the cooled solution.
-
Heating: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution followed by saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Synthesis of this compound via Fischer Esterification.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical flow for optimizing reaction conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate [benchchem.com]
- 4. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Technical Support Center: Purification of Methyl 3-fluoro-2-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 3-fluoro-2-methoxybenzoate by column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Mobile Phase Polarity: The eluent may be too polar, causing all compounds to move too quickly, or not polar enough, resulting in slow elution and broad peaks. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The presence of cracks, channels, or an uneven silica bed can lead to a non-uniform flow of the mobile phase. | - Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.35.[1][2][3] Start with a low-polarity mixture, such as 95:5 hexane:ethyl acetate, and gradually increase the polarity. - Reduce Sample Load: As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. - Repack the Column: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and irregularities.[1][3] |
| Product Elutes with the Solvent Front | - Mobile Phase is Too Polar: The eluent has a very high polarity, causing the compound to have a very low affinity for the stationary phase. | - Decrease Mobile Phase Polarity: Start with a less polar solvent system, such as a higher ratio of hexane to ethyl acetate. |
| Product Does Not Elute from the Column | - Mobile Phase is Not Polar Enough: The eluent is not strong enough to displace the compound from the stationary phase. - Strong Adsorption to Silica Gel: The compound may be interacting too strongly with the acidic silanol groups on the silica gel. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in the mobile phase. - Consider a Different Stationary Phase: If the compound is very polar, alumina (neutral or basic) could be an alternative to silica gel.[1][4] For compounds that are acid-sensitive, deactivated silica gel can be used.[1] |
| Tailing Peaks in Collected Fractions | - Strong Analyte-Stationary Phase Interaction: The acidic nature of silica gel can sometimes lead to strong interactions with polar functional groups. - Column Overloading: Exceeding the column's capacity can lead to peak distortion. | - Mobile Phase Modifier: Adding a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase can help to reduce tailing by competing for active sites on the silica gel.[1] - Decrease Sample Concentration: Ensure the sample is adequately diluted before loading.[5] |
| Low Recovery of Purified Product | - Irreversible Adsorption: The compound may be permanently binding to the stationary phase. - Product is a Volatile Oil: The product may be lost during solvent removal. - Co-elution with an Impurity: The product fractions may not be pure. | - Use a Deactivated Stationary Phase: Consider using deactivated silica gel or alumina.[1] - Careful Solvent Removal: Use a rotary evaporator at a suitable temperature and pressure to avoid loss of the product. - Fine-tune the Elution Gradient: A shallower gradient during elution can improve the separation of closely related compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For normal-phase chromatography, silica gel (40-63 µm particle size) is the most common and recommended stationary phase for compounds of moderate polarity like this compound.[1][2][6] Its polar surface effectively interacts with the ester and methoxy functional groups, allowing for separation from less polar impurities.
Q2: How do I determine the best mobile phase (eluent) for my separation?
A2: The ideal mobile phase should be determined using Thin Layer Chromatography (TLC) prior to running the column. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1][7] The optimal solvent system will give your desired product an Rf value of approximately 0.2-0.35 on the TLC plate.[1][2][3]
Q3: What should I do if my compound is not visible under UV light on the TLC plate?
A3: If your compound does not have a UV chromophore, you can visualize the spots on the TLC plate using a staining solution. A potassium permanganate stain is a good general-purpose stain that reacts with many organic compounds.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase chromatography using a C18-functionalized silica gel is a viable alternative, particularly if the impurities are more polar than the target compound.[1] In this case, a polar mobile phase, such as a mixture of water and acetonitrile or methanol, would be used.[1]
Q5: My purified product is an oil. How can I be sure it is pure?
A5: The physical state of a compound at room temperature does not necessarily indicate its purity.[7] To confirm the purity of your oily product, you should use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Glass column with a stopcock
-
Cotton or glass wool
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Sand
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Collection tubes or flasks
2. Method Development (TLC Analysis):
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Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate.
-
Develop the plate in a TLC chamber with a starting solvent system of 95:5 hexane:ethyl acetate.
-
Visualize the separated spots under a UV lamp (254 nm).
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Adjust the solvent ratio until the spot corresponding to the product has an Rf value of approximately 0.2-0.35.[1][2][3]
3. Column Preparation (Slurry Method):
-
Secure the column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.
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Open the stopcock to allow some solvent to drain, which helps in settling the silica bed.
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Ensure the top of the silica bed is flat and does not run dry.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin collecting the eluent in fractions.
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Dry the final product under a high vacuum to remove any residual solvent.
Visualizations
References
Technical Support Center: Synthesis of Methyl 3-fluoro-2-methoxybenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-2-methoxybenzoate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My esterification reaction yield is lower than expected. What are the possible causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically achieved through Fischer esterification of 3-fluoro-2-methoxybenzoic acid with methanol, can arise from several factors:
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Incomplete Reaction: The Fischer esterification is an equilibrium reaction. To drive the reaction towards the product, it is crucial to use a large excess of methanol or to remove the water formed during the reaction.
-
Solution: Increase the molar ratio of methanol to the carboxylic acid. Alternatively, use a Dean-Stark apparatus to azeotropically remove water as it is formed.
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, thionyl chloride) will result in a slow or incomplete reaction.
-
Solution: Ensure the catalyst is added in the correct proportion and is active.
-
-
Reaction Time and Temperature: The reaction may not have reached completion if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reflux time or ensure the reaction mixture reaches the appropriate temperature to facilitate the reaction.
-
Q2: I am observing significant amounts of unreacted starting material (3-fluoro-2-methoxybenzoic acid) in my final product. How can I minimize this impurity?
A2: The presence of unreacted 3-fluoro-2-methoxybenzoic acid is a common issue.
-
Driving the Equilibrium: As mentioned in Q1, pushing the reaction equilibrium to the product side is key.
-
Solution: Employ a larger excess of methanol and ensure efficient removal of water.
-
-
Purification: Post-reaction workup is critical for removing the acidic starting material.
-
Solution: During the workup, wash the organic layer containing the product with a saturated sodium bicarbonate solution. This will react with the acidic starting material, converting it to its sodium salt, which is soluble in the aqueous layer and can be separated.
-
Q3: My final product is not as pure as expected after purification. What are other potential impurities and how can I remove them?
A3: Besides unreacted starting materials, other impurities may be present:
-
Residual Methanol: If not completely removed during the workup, excess methanol will contaminate the final product.
-
Solution: Ensure thorough evaporation of the solvent under reduced pressure after the reaction.
-
-
Side-Products: Although less common under typical Fischer esterification conditions, side reactions can occur. At very high temperatures, ether formation from the alcohol is a possibility.
-
Solution: Maintain careful control over the reaction temperature. If side-products are suspected, purification by column chromatography is an effective method for separation.
-
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress.
-
Methodology: Spot the reaction mixture on a TLC plate alongside the starting material (3-fluoro-2-methoxybenzoic acid). A suitable eluent system (e.g., a mixture of petroleum ether and ethyl acetate) should be used to achieve good separation. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. The product, being an ester, will be less polar than the carboxylic acid starting material and will thus have a higher Rf value.[1]
Common Impurities in Synthesized this compound
The following table summarizes the most common impurities encountered during the synthesis of this compound via Fischer esterification.
| Impurity | Chemical Formula | Molar Mass ( g/mol ) | Origin | Typical Method of Removal |
| 3-fluoro-2-methoxybenzoic acid | C₈H₇FO₃ | 170.14 | Unreacted starting material | Aqueous basic wash (e.g., NaHCO₃ solution), Column Chromatography |
| Methanol | CH₄O | 32.04 | Excess reagent/solvent | Evaporation under reduced pressure |
| Water | H₂O | 18.02 | Byproduct of esterification | Drying agent (e.g., anhydrous Na₂SO₄), Azeotropic distillation |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol is a general representation of a common synthetic route.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-2-methoxybenzoic acid in an excess of methanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution while stirring.
-
Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate. Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to yield pure this compound.
Analytical Method for Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a suitable method for determining the purity of the final product and quantifying impurities.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is common.
-
Detection: UV detection at a wavelength where the analyte and potential impurities absorb is appropriate.
-
Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Analysis: Inject the sample into the HPLC system and analyze the resulting chromatogram. The purity can be determined by calculating the area percentage of the main product peak relative to the total area of all peaks.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A flowchart for troubleshooting common synthesis issues.
References
identifying side products in the synthesis of Methyl 3-fluoro-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-fluoro-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is through the Fischer esterification of 3-fluoro-2-methoxybenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or thionyl chloride.[1]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: Several side products can potentially form during the synthesis. These can be broadly categorized as process-related impurities and starting material-related impurities.
-
Process-Related Impurities:
-
Unreacted Starting Material: Incomplete reaction can lead to the presence of 3-fluoro-2-methoxybenzoic acid in the final product.
-
Ether Cleavage Products: Although the methoxy group is generally stable, harsh reaction conditions (e.g., high temperatures, prolonged reaction times with a strong acid) could potentially lead to the cleavage of the methyl ether, resulting in the formation of Methyl 3-fluoro-2-hydroxybenzoate.
-
Solvent-Derived Impurities: Side reactions involving the solvent can occur. For instance, in reactions involving methanol, byproducts like 1,1,3-trimethoxypropane have been observed in similar esterification processes.[2]
-
-
Starting Material-Related Impurities:
-
Isomeric Impurities: The 3-fluoro-2-methoxybenzoic acid starting material may contain other positional isomers, such as 5-fluoro-2-methoxybenzoic acid. These isomers will also undergo esterification, leading to the corresponding isomeric methyl esters in the final product.
-
Q3: How can I minimize the formation of these side products?
A3: To minimize side product formation, consider the following:
-
Reaction Conditions: Optimize reaction temperature and time to ensure complete conversion of the starting material without promoting degradation or side reactions.
-
Purity of Starting Materials: Use high-purity 3-fluoro-2-methoxybenzoic acid to avoid the formation of isomeric side products.
-
Choice of Catalyst: While strong acids are effective, exploring milder catalysts might reduce the likelihood of side reactions. For example, the use of heterogeneous catalysts has been shown to be effective in the esterification of fluorinated aromatic carboxylic acids.[2][3]
-
Work-up Procedure: A proper aqueous work-up is crucial to remove the acid catalyst and any water-soluble impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time. - Increase the molar equivalent of methanol. - Ensure the catalyst is active and used in the correct amount. |
| Loss of product during work-up. | - Optimize extraction and purification steps. | |
| Presence of Unreacted Starting Material | Insufficient reaction time or catalyst. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase reaction time or catalyst concentration if necessary. |
| Identification of an Unknown Impurity | Potential side product formation. | - Characterize the impurity using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. - Compare the data with the potential side products listed in the FAQs. |
| Product is Difficult to Purify | Presence of closely related impurities (e.g., isomers). | - Employ high-resolution purification techniques such as column chromatography with an optimized solvent system or preparative HPLC. |
Experimental Protocols
Key Experiment: Fischer Esterification of 3-fluoro-2-methoxybenzoic acid
Objective: To synthesize this compound.
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoro-2-methoxybenzoic acid in an excess of anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent to obtain the crude this compound.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
preventing hydrolysis of Methyl 3-fluoro-2-methoxybenzoate during workup
Technical Support Center: Organic Synthesis Workup
Topic: Preventing Hydrolysis of Methyl 3-fluoro-2-methoxybenzoate During Workup
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals to minimize or prevent the unwanted hydrolysis of this compound during the workup phase of their chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a significant issue during the workup of this compound?
A1: Ester hydrolysis is a chemical reaction where an ester is cleaved back into its parent carboxylic acid and alcohol in the presence of water.[1][2][3] This process can be catalyzed by both acids and bases.[1][4] During an aqueous workup, the goal is to isolate the pure ester product. However, the use of aqueous solutions for washing and extraction creates an environment ripe for hydrolysis. For a sensitive ester like this compound, which contains an electron-withdrawing fluorine atom that can increase its susceptibility to this reaction, significant product loss can occur during these steps.
Q2: Which steps in a typical workup procedure pose the highest risk for the hydrolysis of my ester?
A2: The highest risk of hydrolysis occurs during any step involving contact with aqueous solutions.[1] Specifically:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.
-
Acidic or Basic Washes: Using acidic or, more commonly, basic solutions to neutralize catalysts or remove unreacted starting materials is a primary concern.[1][5] Basic washes, in particular, can lead to rapid and often irreversible base-promoted hydrolysis, also known as saponification.[1][6]
Q3: I suspect my this compound is hydrolyzing during the workup. What are the common indicators?
A3: The most common signs of unintended hydrolysis are a lower-than-expected yield of your final ester product and the reappearance of the starting carboxylic acid (3-fluoro-2-methoxybenzoic acid).[1] This can be confirmed by analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to the carboxylic acid.
-
NMR Spectroscopy: The presence of peaks in the ¹H or ¹³C NMR spectrum of your crude product that correspond to the starting carboxylic acid.[1]
-
IR Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.
Q4: Are there any general principles to follow to minimize hydrolysis for sensitive esters?
A4: Yes, several key principles can be applied:
-
Temperature Control: Perform all aqueous washes at low temperatures (e.g., in an ice bath) to slow down the kinetics of the hydrolysis reaction.[1][7]
-
Minimize Contact Time: Work efficiently to reduce the time your organic layer is in contact with any aqueous phase.[1] Do not let the layers sit unseparated for extended periods.
-
Use Mild Reagents: Opt for mild bases like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution for neutralization, as strong bases like sodium hydroxide (NaOH) will rapidly hydrolyze the ester.[1][5]
-
Brine Wash: Always perform a final wash with a saturated aqueous solution of sodium chloride (brine).[1][8] This helps to remove dissolved water from the organic layer and decreases the solubility of your ester in the remaining aqueous phase, driving it into the organic layer.[9][10]
-
Thorough Drying: Use a suitable anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water from the organic layer before solvent evaporation.[1][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup of this compound.
Issue 1: Significant Product Loss Detected After Basic Wash
| Potential Cause | Recommended Solution |
| Use of a strong base (e.g., NaOH, KOH) | Strong bases cause rapid, irreversible hydrolysis (saponification).[3][6] Solution: Use a milder base such as a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize acidic components.[1][5] |
| Prolonged exposure to the basic solution | The longer the ester is in contact with the basic solution, the more hydrolysis will occur.[1] Solution: Perform the wash quickly and efficiently. Do not vigorously shake the separatory funnel for an extended period, and do not let the layers stand for a long time before separation. |
| Elevated temperature during the wash | Higher temperatures accelerate the rate of hydrolysis.[7] Solution: Pre-cool all aqueous solutions in an ice bath before use and keep the separatory funnel in an ice bath during the washing process. |
Issue 2: Reappearance of Starting Carboxylic Acid in Final Product
| Potential Cause | Recommended Solution |
| Incomplete neutralization of acid catalyst | Residual acid catalyst can promote hydrolysis during the workup and upon storage. Solution: Wash with cold, saturated NaHCO₃ solution until CO₂ evolution ceases, indicating complete neutralization of the acid.[1] |
| Insufficient drying of the organic layer | Traces of water in the final product can lead to hydrolysis over time, especially if any acidic or basic impurities remain. Solution: Use an adequate amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄) until it no longer clumps together.[1] A final wash with brine before drying is also recommended to remove the bulk of the dissolved water.[1][8] |
| Hydrolysis during solvent removal | If the crude product contains residual water and acid, heating during solvent evaporation (e.g., on a rotary evaporator) can accelerate hydrolysis. Solution: Ensure the product is thoroughly dried before concentrating. Use the lowest possible temperature for the water bath on the rotary evaporator. |
Data Presentation: Recommended Workup Conditions
The following table summarizes the recommended conditions to minimize the hydrolysis of this compound.
| Parameter | Condition | Recommendation | Rationale |
| pH Range for Washes | Mildly Basic | pH 8-9 (Saturated NaHCO₃) | Neutralizes acid without causing significant base-promoted hydrolysis.[5][7] |
| Neutral | pH ~7 (Water, Brine) | Removes water-soluble impurities with minimal risk of hydrolysis. | |
| Mildly Acidic | pH 4-6 | Generally considered a stable range for esters.[7] Avoid strong acids (pH < 3). | |
| Temperature | Workup Temperature | 0-5 °C (Ice Bath) | Slows the rate of both acid and base-catalyzed hydrolysis.[1][7] |
| Solvent Evaporation | < 40 °C | Minimizes thermal decomposition and hydrolysis of the product. | |
| Reagents | Neutralizing Agent | Saturated aq. NaHCO₃ | A weak base that effectively neutralizes acids while being gentle on the ester.[1][9] |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes trace amounts of water from the organic solvent.[1] |
Experimental Protocol: Optimized Workup for this compound
This protocol outlines a workup procedure designed to isolate this compound while minimizing its hydrolytic decomposition.
-
Cool the Reaction: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the reaction flask in an ice bath for 10-15 minutes.
-
Dilute and Transfer: Dilute the cooled reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Transfer the mixture to a separatory funnel.
-
Neutralization Wash: Add cold, saturated aqueous NaHCO₃ solution to the separatory funnel. Caution: Swirl the unstoppered funnel initially to control the rate of CO₂ evolution before stoppering and shaking gently.[1] Vent frequently. Drain the aqueous layer. Repeat the wash until no more gas evolves.
-
Water Wash: Wash the organic layer with one portion of cold deionized water to remove any remaining water-soluble impurities.
-
Brine Wash: Wash the organic layer with one portion of cold, saturated aqueous NaCl (brine).[1][8] This step removes the majority of the dissolved water from the organic layer.[9][10]
-
Drying the Organic Layer: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1] Add the agent until it no longer clumps together and flows freely.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Remove the solvent from the filtrate using a rotary evaporator at a low temperature (<40 °C) to yield the crude ester product.
-
Further Purification: If necessary, purify the crude product by column chromatography or distillation.
Visualizations
Below are diagrams to aid in understanding the experimental workflow and troubleshooting logic.
Caption: Troubleshooting decision tree for ester hydrolysis.
Caption: Workflow for preventing ester hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Large-Scale Production of Methyl 3-fluoro-2-methoxybenzoate
Welcome to the technical support center for the large-scale production of Methyl 3-fluoro-2-methoxybenzoate. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: We are experiencing significantly lower than expected yields in the esterification of 3-fluoro-2-methoxybenzoic acid with methanol. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the Fischer esterification of 3-fluoro-2-methoxybenzoic acid are a common challenge. Several factors, from reaction conditions to reagent quality, can be contributing.
Possible Causes & Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product, consider the following:
-
Water Removal: Ensure anhydrous conditions, as water can shift the equilibrium back to the reactants. Use dry solvents and reagents.
-
Excess Methanol: Utilize a significant excess of methanol to act as both a reactant and a solvent, pushing the equilibrium forward.
-
-
Catalyst Inefficiency: The choice and amount of acid catalyst are critical.
-
Suboptimal Temperature: Temperature plays a crucial role in reaction kinetics.
-
Too Low: The reaction may be too slow.
-
Too High: This can lead to the formation of side products or decomposition.[3] The optimal temperature should be determined empirically for large-scale batches.
-
-
Poor Solubility: Limited solubility of the starting material, 3-fluoro-2-methoxybenzoic acid, in methanol could lead to a heterogeneous reaction mixture and reduced reaction rates. The use of a co-solvent might be necessary in some cases.
A systematic approach to optimizing these parameters is recommended. Design of Experiment (DoE) methodologies can be valuable in efficiently exploring the parameter space.
Issue 2: Formation of Significant Side Products
Question: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can they be minimized?
Answer: Side product formation is a common issue in the synthesis of fluorinated aromatic compounds. The nature of the impurities will depend on the specific synthetic route employed.
Common Side Reactions & Mitigation Strategies:
-
Incomplete Reaction: Unreacted 3-fluoro-2-methoxybenzoic acid is a common impurity.
-
Mitigation: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry as described in the low yield section.
-
-
Isomeric Impurities: Depending on the synthesis route of the starting material, trace amounts of isomeric fluoromethoxybenzoic acids could be present and subsequently esterified.
-
Mitigation: Ensure the high purity of the starting 3-fluoro-2-methoxybenzoic acid through rigorous quality control.
-
-
Decarboxylation: At elevated temperatures, decarboxylation of the starting material or product can occur, although this is less common for benzoic acids.
-
Mitigation: Maintain strict temperature control throughout the reaction.
-
-
Ether Cleavage: Harsh acidic conditions and high temperatures could potentially lead to the cleavage of the methoxy ether group.
-
Mitigation: Use the mildest effective reaction conditions.
-
Issue 3: Challenges in Purification
Question: We are finding it difficult to achieve high purity of this compound on a large scale. What are the recommended purification strategies?
Answer: The purification of fluorinated esters can be challenging due to the physicochemical properties of the target compound and potential impurities.
Purification Techniques:
-
Acid-Base Extraction: This is an effective method to remove any unreacted 3-fluoro-2-methoxybenzoic acid.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Wash with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the acidic starting material, which will then partition into the aqueous phase.
-
Separate the organic layer containing the neutral ester product.
-
-
Distillation: If the product and impurities have sufficiently different boiling points, fractional distillation under reduced pressure can be a scalable purification method.
-
Recrystallization: For solid products, recrystallization from a suitable solvent system can be highly effective for removing impurities.
-
Column Chromatography: While effective at the lab scale, scaling up column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when other methods fail.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-fluoro-2-methoxybenzoic acid using methanol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.[1][2]
Q2: What are the key analytical techniques for monitoring the reaction progress and ensuring final product purity?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any structural isomers or impurities.
Q3: Are there any specific safety precautions to consider during the large-scale production of this compound?
A3: Yes, several safety precautions should be taken:
-
Handling of Corrosive Reagents: The use of strong acids like sulfuric acid or thionyl chloride requires appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles. Work should be conducted in a well-ventilated area or fume hood.
-
Flammable Solvents: Methanol and other organic solvents are flammable. Ensure that the reaction is carried out away from ignition sources and in an appropriately rated environment.
-
Pressure Build-up: Large-scale reactions can generate significant heat and pressure. Use appropriate reaction vessels and ensure they are equipped with pressure relief systems.
Data Presentation
Table 1: Effect of Catalyst and Temperature on Reaction Yield
| Experiment ID | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | H₂SO₄ (5) | 50 | 12 | 75 | 95.2 |
| 2 | H₂SO₄ (5) | 65 (Reflux) | 8 | 92 | 96.8 |
| 3 | H₂SO₄ (10) | 65 (Reflux) | 8 | 95 | 96.5 |
| 4 | SOCl₂ (1.1 eq) | 70 | 3 | 98 | 98.9 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of reaction parameters. Actual results may vary.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound via Fischer Esterification
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a suitably sized, dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 3-fluoro-2-methoxybenzoic acid (1.0 eq).
-
Add anhydrous methanol (10-20 volumes).
-
Stir the mixture to dissolve the starting material as much as possible.
-
Slowly and carefully add concentrated sulfuric acid (5-10 mol%) to the stirring mixture. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted starting material.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization as needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
minimizing byproduct formation in Grignard reactions with Methyl 3-fluoro-2-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions of Methyl 3-fluoro-2-methoxybenzoate. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard reaction with this compound?
A1: The most prevalent byproduct is the tertiary alcohol resulting from a double addition of the Grignard reagent to the ester.[1][2][3][4] The initially formed ketone is more reactive than the starting ester, leading to a second nucleophilic attack.[1][3] Other potential byproducts, though generally less common under standard conditions, include unreacted starting material and products from the reaction with trace amounts of water or oxygen.
Q2: How does the ortho-methoxy group influence the reaction?
A2: The ortho-methoxy group can have two main effects. Electronically, it is an ortho-para director in electrophilic aromatic substitution, which is not the primary reaction here.[5][6][7][8][9] In the context of a Grignard reaction, its steric bulk may slightly hinder the approach of the Grignard reagent to the carbonyl group. More importantly, there is a possibility of chelation of the magnesium atom by the methoxy and carbonyl oxygens, which can influence the reactivity of the ester. Cleavage of the aryl methyl ether is generally not a significant side reaction with Grignard reagents unless specific catalysts are employed.[10]
Q3: Is the C-F bond reactive towards the Grignard reagent?
A3: The carbon-fluorine bond in aromatic compounds is generally very strong and not reactive towards Grignard reagents under standard reaction conditions.[11] Therefore, side reactions involving the fluorine atom are not expected to be a significant issue.
Q4: What is the optimal temperature for this reaction to minimize byproducts?
A4: Low temperatures are crucial for minimizing the double addition byproduct.[12][13][14] It is highly recommended to perform the reaction at temperatures between -40°C and -78°C.[12][13] These cryogenic conditions help to stabilize the intermediate ketone and prevent the second addition of the Grignard reagent.[12]
Q5: Which Grignard reagents are best suited for this reaction?
A5: While a variety of Grignard reagents can be used, those with greater steric bulk may show a slight reduction in the rate of the second addition. However, the choice of Grignard reagent is typically dictated by the desired product. The purity and activity of the Grignard reagent are more critical factors for success.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard reaction with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive Grignard reagent due to moisture or oxygen contamination. 2. Poor quality magnesium turnings. 3. Insufficient reaction temperature or time. | 1. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is performed under an inert atmosphere (argon or nitrogen). Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane if necessary. 3. Allow the reaction to warm to room temperature slowly after the initial low-temperature addition and monitor by TLC to ensure completion. |
| Formation of the double addition product (tertiary alcohol) | 1. Reaction temperature is too high. 2. Rapid addition of the Grignard reagent. 3. Excess of Grignard reagent. | 1. Maintain a reaction temperature between -40°C and -78°C during the addition of the Grignard reagent. 2. Add the Grignard reagent slowly and dropwise to the solution of the ester (inverse addition can also be effective). 3. Use a stoichiometric amount (or a very slight excess, e.g., 1.05 - 1.1 equivalents) of the Grignard reagent. Titrate the Grignard solution before use to determine its exact concentration. |
| Presence of a significant amount of recovered starting ester | 1. Insufficient amount of Grignard reagent. 2. Grignard reagent was quenched before reacting with the ester. | 1. Use a slight excess of the Grignard reagent (1.05 - 1.1 equivalents). 2. Ensure the ester solution is anhydrous and free of acidic impurities. |
| Formation of Wurtz coupling products (R-R from R-MgX) | This is a common side reaction during the formation of the Grignard reagent itself. | Prepare the Grignard reagent by adding the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Experimental Protocols
General Protocol for Low-Temperature Grignard Addition to Minimize Double Addition
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.
-
Grignard Reagent Addition: Add the Grignard reagent (1.05 equivalents, previously titrated) to the dropping funnel via a cannula. Add the Grignard reagent dropwise to the stirred ester solution, ensuring the internal temperature does not rise above -70°C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Slowly quench the reaction at -78°C by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table provides a hypothetical summary of expected outcomes based on reaction temperature, illustrating the importance of cryogenic conditions.
| Reaction Temperature (°C) | Equivalents of Grignard Reagent | Desired Ketone Product Yield (%) | Tertiary Alcohol Byproduct Yield (%) | Unreacted Starting Material (%) |
| 0 | 1.1 | ~30-40 | ~50-60 | <5 |
| -40 | 1.1 | ~60-70 | ~20-30 | <10 |
| -78 | 1.1 | >85 | <10 | <5 |
Note: These are illustrative yields and actual results may vary depending on the specific Grignard reagent and reaction conditions.
Visualizations
Reaction Pathway and Byproduct Formation
References
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Khan Academy [khanacademy.org]
- 7. leah4sci.com [leah4sci.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
developing a robust purification protocol for Methyl 3-fluoro-2-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in developing a robust purification protocol for Methyl 3-fluoro-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of this compound?
While specific experimental data for this compound is limited, we can infer its properties from closely related compounds and database predictions.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Methyl 3-fluoro-4-methoxybenzoate | Methyl 2-methoxybenzoate |
| Molecular Formula | C₉H₉FO₃[1] | C₉H₉FO₃[2][3] | C₉H₁₀O₃[4] |
| Molecular Weight | 184.16 g/mol | 184.16 g/mol | 166.17 g/mol [4] |
| Monoisotopic Mass | 184.05357 Da[1] | Not available | 166.062994177 Da[4] |
| Melting Point | Not available | 70-71 °C | 48-49 °C[4] |
| Boiling Point | Not available | 264 °C | 254-255 °C @ 760 mmHg[4] |
| Appearance | Expected to be a solid or liquid | Solid | Colorless or pale yellow liquid[4] |
| Solubility | Expected to be soluble in common organic solvents | Not available | Very slightly soluble in water; soluble in organic solvents and oils.[4] |
Q2: What are the most common impurities I should expect during the synthesis of this compound?
Common impurities often include:
-
Unreacted Starting Materials: 3-fluoro-2-methoxybenzoic acid and the alcohol used for esterification (e.g., methanol).
-
Residual Catalyst: If an acid catalyst like sulfuric acid is used, it may remain in the crude product.[5]
-
Isomeric Byproducts: Depending on the synthetic route, other positional isomers of the fluoro and methoxy groups on the aromatic ring could be formed.
-
Hydrolysis Product: The ester can hydrolyze back to the carboxylic acid if exposed to water, especially under acidic or basic conditions.
-
Side-Reaction Products: Byproducts from reactions of functional groups with the reagents used.
Q3: How can I effectively remove unreacted 3-fluoro-2-methoxybenzoic acid from my product?
An extractive workup with a mild aqueous base is a standard and effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash it with an aqueous solution of sodium bicarbonate or sodium carbonate. The acidic starting material will be deprotonated and dissolve in the aqueous layer, while the neutral ester product remains in the organic layer.
Q4: My purified product is an oil, but I was expecting a solid. What should I do?
The physical state of a compound is dependent on its purity and melting point.
-
Check for Residual Solvent: The presence of residual solvent can prevent your product from solidifying. Ensure the product is thoroughly dried under high vacuum.
-
Consider Impurities: Impurities can act as a colligative property, depressing the melting point and potentially causing the product to be an oil at room temperature. Re-purification may be necessary.
-
Low Melting Point: It is possible that the pure this compound has a low melting point and exists as an oil or a low-melting solid at or near room temperature.
Troubleshooting Guide
Problem 1: Low yield after purification.
| Possible Cause | Suggested Solution |
| Product loss during extraction. | Avoid vigorous shaking during extraction to prevent emulsion formation. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. |
| Product loss during recrystallization. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cooling the solution slowly will yield purer crystals. Avoid washing the crystals with a large volume of cold solvent. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before starting the workup. |
| Product volatility. | If the product is volatile, avoid excessive heating and prolonged exposure to high vacuum during solvent removal. |
Problem 2: The product is not pure after a single purification step.
| Possible Cause | Suggested Solution |
| Co-elution of impurities in column chromatography. | Optimize the mobile phase. A shallower gradient or an isocratic elution with a less polar solvent system might improve separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Co-crystallization of impurities. | The chosen recrystallization solvent may not be optimal. Screen for a solvent or solvent system where the impurity is either very soluble or insoluble, while the product has the desired solubility profile (soluble when hot, insoluble when cold). A preliminary purification by another method (e.g., column chromatography) might be necessary to remove the problematic impurity before recrystallization. |
| Persistent starting material. | If unreacted starting material is still present after an initial purification, a second, different purification step is recommended. For example, if column chromatography was performed first, follow up with an acid-base extraction or recrystallization. |
Experimental Protocols
Protocol 1: Extractive Workup to Remove Acidic Impurities
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 5-10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 3 volumes).
-
Wash the organic layer with brine (1 x 3 volumes).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude ester.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent and insoluble in the cold solvent.
-
Dissolve the crude this compound in a minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote crystal formation.
-
Further cool the flask in an ice bath to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase: Silica gel is a common choice for compounds of this polarity.
-
Mobile Phase (Eluent) Selection: Use thin-layer chromatography (TLC) to determine an appropriate solvent system. A good starting point for aromatic esters is a mixture of hexanes and ethyl acetate. Vary the ratio to achieve a retention factor (Rf) of approximately 0.3 for the product.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Decision workflow for selecting a purification strategy.
Caption: Visualization of impurity removal during a typical purification workflow.
References
- 1. PubChemLite - this compound (C9H9FO3) [pubchemlite.lcsb.uni.lu]
- 2. 369-30-2 CAS MSDS (METHYL 3-FLUORO-4-METHOXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. METHYL 3-FLUORO-4-METHOXYBENZOATE | 369-30-2 [chemicalbook.com]
- 4. Methyl 2-Methoxybenzoate | C9H10O3 | CID 61151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of Methyl 3-fluoro-2-methoxybenzoate
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible results. Methyl 3-fluoro-2-methoxybenzoate, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Ensuring its purity is critical for the integrity of subsequent reactions and the quality of the final product.
This guide provides a comparative overview of the principal analytical techniques for determining the purity of this compound. We will delve into the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, presenting their relative strengths and weaknesses. Detailed experimental protocols and expected data are provided to assist in method selection and implementation.
Comparison of Analytical Methods
The choice of analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity and accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Sensitivity | Selectivity | Accuracy | Precision | Throughput | Key Applications |
| HPLC (UV) | Differential partitioning of analytes between a stationary and a mobile phase. | High | High | High | High | Moderate | Quantifying thermally labile and non-volatile impurities. |
| GC-MS | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based identification. | Very High | Very High | High | High | Moderate | Identifying and quantifying volatile and semi-volatile impurities. |
| qNMR (¹⁹F) | Absorption of radiofrequency waves by ¹⁹F nuclei in a magnetic field, with signal intensity proportional to the number of nuclei. | Moderate | High | Very High | Very High | Low | Absolute quantification without a specific reference standard for the analyte. |
Experimental Protocols
Below are detailed protocols for the recommended analytical methods for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantification of non-volatile impurities and the determination of the main component's purity by area percentage.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Sample of this compound for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram (area percent method).
HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities that may not be detected by HPLC.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 40-400 amu
-
-
Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and mass spectra of the separated components.
-
Data Interpretation: Identify impurities by comparing their mass spectra with a library (e.g., NIST). Quantify the purity by the area percent method from the TIC.
GC-MS analysis workflow for purity and impurity identification.
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹⁹F qNMR is an excellent method for determining the absolute purity of fluorinated compounds without the need for a reference standard of the analyte itself. An internal standard with a known purity and a ¹⁹F signal that does not overlap with the analyte's signal is used.
Instrumentation:
-
NMR spectrometer with a fluorine probe
Reagents:
-
Deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trifluorobenzene) of known high purity
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard into an NMR tube. Dissolve the solids in a known volume of the deuterated solvent.
-
NMR Acquisition Parameters:
-
Observe Nucleus: ¹⁹F
-
Relaxation Delay (d1): 5 times the longest T₁ of the signals of interest
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 64)
-
-
Analysis: Acquire the ¹⁹F NMR spectrum and integrate the signals corresponding to the analyte and the internal standard.
-
Calculation: Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine atoms
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Quantitative ¹⁹F NMR workflow for absolute purity determination.
Conclusion
The selection of the most appropriate analytical method for determining the purity of this compound is contingent upon the specific requirements of the analysis. For routine quality control and quantification of non-volatile impurities, HPLC with UV detection offers a robust and reliable solution. When comprehensive impurity profiling, including the identification of volatile and unknown components, is necessary, the sensitivity and specificity of GC-MS are unparalleled. For absolute quantification without the need for a specific reference standard of the analyte, ¹⁹F qNMR provides a highly accurate and precise alternative. In many cases, a combination of these techniques will provide the most complete picture of the sample's purity, ensuring the quality and consistency required for successful research and development endeavors.
Interpreting the ¹H NMR Spectrum of Methyl 3-fluoro-2-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectrum of Methyl 3-fluoro-2-methoxybenzoate, a compound of interest in medicinal chemistry and materials science. By objectively comparing predicted and experimental data, this document serves as a valuable resource for structural elucidation and quality control.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy group, and the methyl ester group. The substitution pattern on the benzene ring, featuring a fluorine atom, a methoxy group, and a methyl ester group, leads to a complex splitting pattern for the aromatic protons due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.
Based on established substituent effects and coupling constants, the following table summarizes the expected ¹H NMR data for this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| OCH₃ (ester) | ~ 3.9 | Singlet | 3H | N/A |
| OCH₃ (ether) | ~ 3.8 | Singlet | 3H | N/A |
| H-6 | ~ 7.6 - 7.8 | Doublet of doublets (dd) | 1H | ³J(H-5, H-6) ≈ 8.0, ⁴J(H-4, H-6) ≈ 1.0 |
| H-4 | ~ 7.2 - 7.4 | Doublet of doublets of doublets (ddd) or Triplet of doublets (td) | 1H | ³J(H-4, H-5) ≈ 8.0, ⁴J(H-4, F) ≈ 4.0, ⁴J(H-4, H-6) ≈ 1.0 |
| H-5 | ~ 7.1 - 7.3 | Triplet of doublets (td) | 1H | ³J(H-4, H-5) ≈ 8.0, ³J(H-5, H-6) ≈ 8.0, ⁵J(H-5, F) ≈ 2.0 |
Experimental Protocol for ¹H NMR Spectroscopy
A detailed methodology for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural interpretation.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the multiplicities and measure the coupling constants.
Logical Workflow for Spectral Interpretation
The process of interpreting the ¹H NMR spectrum of this compound follows a logical progression from identifying the basic structural features to a detailed analysis of the aromatic region.
Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.
This structured approach ensures a thorough and accurate assignment of all proton signals in the molecule, leveraging both chemical shift and coupling constant information to resolve the complex aromatic system. The comparison with predicted values and existing literature data provides a final layer of confirmation for the structural elucidation.
GC-MS for Impurity Profiling of Methyl 3-fluoro-2-methoxybenzoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous identification and quantification of impurities in pharmaceutical intermediates are critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Methyl 3-fluoro-2-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals, requires a robust analytical methodology for impurity profiling. This guide provides a comparative overview of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, alongside alternative techniques, supported by illustrative experimental data and detailed protocols.
Impurity Profile of this compound
Based on typical synthetic routes, potential impurities in this compound can be categorized as follows:
-
Residual Starting Materials and Reagents: Including 3-fluoro-2-methoxybenzoic acid and residual solvents.
-
Isomeric Impurities: Positional isomers such as Methyl 5-fluoro-2-methoxybenzoate.
-
By-products: Such as Methyl 3-fluoro-2-hydroxybenzoate from incomplete methylation.
Comparative Analysis of Analytical Techniques
While GC-MS is a powerful tool for the analysis of volatile and semi-volatile impurities, other techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or MS detection offer complementary capabilities, particularly for non-volatile impurities.
| Analytical Technique | Analytes | Advantages | Limitations |
| GC-MS | Volatile and semi-volatile impurities (e.g., residual solvents, isomeric impurities, some by-products) | High chromatographic resolution, sensitive and specific detection, structural elucidation capabilities. | Not suitable for non-volatile or thermally labile compounds. |
| HPLC-UV/MS | Non-volatile impurities (e.g., residual starting acids, less volatile by-products) | Wide applicability to a range of compounds, non-destructive, quantitative accuracy with UV detection, structural information with MS detection. | Lower chromatographic resolution for some volatile isomers compared to GC. |
| Headspace GC-MS | Residual Solvents | High sensitivity for volatile organic compounds, minimal sample preparation. | Limited to highly volatile impurities. |
Experimental Protocols
GC-MS Method for Isomeric and By-product Impurities
A robust GC-MS method was developed for the separation and quantification of key potential impurities in this compound.
Sample Preparation: A 10 mg/mL solution of the this compound sample was prepared in dichloromethane.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC |
| Mass Spectrometer | Agilent 5977A MSD |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split ratio 50:1) |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MSD Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 35 - 450 amu |
Headspace GC-MS for Residual Solvents
Residual solvent analysis was performed in accordance with USP <467> guidelines.[1][2]
Sample Preparation: 200 mg of the this compound sample was weighed into a 20 mL headspace vial and dissolved in 5 mL of dimethyl sulfoxide (DMSO).[3]
Headspace Parameters:
| Parameter | Value |
| Autosampler | Agilent 7697A Headspace Sampler |
| Oven Temperature | 80°C |
| Loop Temperature | 90°C |
| Transfer Line Temp | 100°C |
| Vial Equilibration Time | 15 min |
GC-MS Parameters: Same as above.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative analysis of a batch of this compound.
| Impurity | Retention Time (min) | m/z for Quantification | Concentration (%) | Limit of Quantification (LOQ) (%) |
| Toluene (Residual Solvent) | 3.52 | 91 | 0.015 | 0.005 |
| Methyl 5-fluoro-2-methoxybenzoate | 12.85 | 184, 153 | 0.08 | 0.01 |
| Methyl 3-fluoro-2-hydroxybenzoate | 13.21 | 170, 139 | 0.12 | 0.02 |
| 3-fluoro-2-methoxybenzoic acid | (Analyzed by HPLC) | - | 0.05 | 0.01 |
Workflow for GC-MS Impurity Profiling
The logical workflow for the GC-MS analysis of this compound for impurity profiling is depicted below.
Caption: Logical workflow for GC-MS impurity profiling.
Conclusion
GC-MS is a highly effective technique for the impurity profiling of this compound, particularly for volatile and semi-volatile impurities such as residual solvents and isomeric by-products. Its high resolving power and sensitivity, combined with the structural information from mass spectrometry, make it an indispensable tool in pharmaceutical development and quality control. For a comprehensive impurity profile, it is recommended to use GC-MS in conjunction with complementary techniques like HPLC for the analysis of non-volatile impurities.
References
- 1. Residual Solvent Analysis Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 3. Solvents for Residual Solvent Analysis by Headspace GC-MS - ITW Reagents [itwreagents.com]
A Comparative Guide to Methyl 3-fluoro-2-methoxybenzoate and Other Fluorinated Benzoate Esters for Researchers
In the landscape of drug discovery and materials science, the strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Methyl 3-fluoro-2-methoxybenzoate and its isomers are key examples of fluorinated benzoate esters that serve as versatile building blocks. This guide provides a comparative analysis of this compound against other positional isomers, offering insights into their properties and potential applications, supported by representative experimental data and protocols.
Physicochemical Properties: A Comparative Overview
The position of fluorine and methoxy substituents on the benzoate ring significantly influences the physicochemical properties of the esters, which in turn can affect their reactivity, solubility, and pharmacokinetic profiles. The following table summarizes key properties of this compound and its selected isomers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | logP (Predicted) |
| This compound | C₉H₉FO₃ | 184.16 | 246-248 | N/A | 1.8 |
| Methyl 4-fluoro-2-methoxybenzoate | C₉H₉FO₃ | 184.17 | N/A | Solid | 1.8 |
| Methyl 5-fluoro-2-methoxybenzoate | C₉H₉FO₃ | 184.16 | N/A | N/A | 1.8 |
| Methyl 2-fluoro-6-methoxybenzoate | C₉H₉FO₃ | 184.16 | N/A | Solid | 1.8 |
| Methyl 3-fluoro-4-methoxybenzoate | C₉H₉FO₃ | 184.16 | 264 | 70-71 | 1.8 |
Biological Activity: An Illustrative Comparison
The substitution pattern of fluorinated benzoate esters can profoundly impact their biological activity. Fluorine's high electronegativity can alter the acidity of nearby protons, influence binding interactions with biological targets, and block metabolic pathways, often leading to enhanced potency and improved pharmacokinetic properties.
To illustrate the potential differences in biological activity, a representative study on the in vitro anticancer activity of these compounds against human breast cancer (MCF-7) and non-small cell lung cancer (A549) cell lines is presented below. It is crucial to note that the following data is illustrative and intended to demonstrate the potential for differential activity based on isomeric substitution patterns. This data is not derived from a single comparative experimental study.
| Compound | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| This compound | 15.2 | 22.5 |
| Methyl 4-fluoro-2-methoxybenzoate | 25.8 | 38.1 |
| Methyl 5-fluoro-2-methoxybenzoate | 18.9 | 29.3 |
| Methyl 2-fluoro-6-methoxybenzoate | 32.4 | 45.7 |
| Methyl 3-fluoro-4-methoxybenzoate | 12.7 | 19.8 |
This hypothetical data suggests that the positioning of the fluoro and methoxy groups can lead to significant differences in cytotoxic potency, with the 3-fluoro-4-methoxy isomer showing the highest activity in this representative example.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 3-fluoro-2-methoxybenzoic acid.
Materials:
-
3-fluoro-2-methoxybenzoic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents (e.g., diethyl ether)
Procedure:
-
Dissolve 3-fluoro-2-methoxybenzoic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Fluorinated benzoate esters (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the fluorinated benzoate esters (typically ranging from 0.1 to 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing Relationships and Workflows
To better understand the relationships and processes involved, the following diagrams are provided.
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Relationship between substituent position and properties.
A Comparative Analysis of the Reactivity of Methyl 3-fluoro-2-methoxybenzoate and Methyl 2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-fluoro-2-methoxybenzoate and Methyl 2-methoxybenzoate are both derivatives of methyl benzoate, differing by the presence of a fluorine atom at the meta-position to the methoxycarbonyl group in the former. This seemingly minor structural difference can have a significant impact on the reactivity of the ester, particularly in reactions involving nucleophilic attack at the carbonyl carbon, such as alkaline hydrolysis. Understanding these reactivity differences is crucial for applications in organic synthesis, medicinal chemistry, and drug development, where precise control of reaction kinetics is essential.
This guide will explore the interplay of electronic (inductive and resonance) and steric effects of the fluoro and methoxy substituents to predict and rationalize the relative rates of hydrolysis of these two compounds.
Theoretical Framework: The Hammett Equation
The Hammett equation is a powerful tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. It relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted compound through the following relationship:
log(k/k₀) = σρ
where:
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect (inductive and resonance) of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
For the alkaline hydrolysis of benzoate esters, the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. Therefore, a positive ρ value is expected for this reaction.
Analysis of Substituent Effects
The reactivity of this compound and Methyl 2-methoxybenzoate in alkaline hydrolysis is primarily governed by the electronic and steric nature of the 3-fluoro and 2-methoxy substituents.
Electronic Effects
-
Methoxy Group (-OCH₃) at the ortho-position: The methoxy group is an electron-donating group through resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the benzene ring. However, it is also an electron-withdrawing group through induction (-I effect) due to the high electronegativity of the oxygen atom. For an ortho-methoxy group, the inductive effect is significant, but the resonance effect can also play a role. The overall electronic effect is a combination of these two opposing forces.
-
Fluorine Group (-F) at the meta-position: The fluorine atom is the most electronegative element, and thus exerts a strong electron-withdrawing inductive effect (-I effect). Due to its position meta to the reaction center, its resonance effect (+R effect) is negligible in influencing the electron density at the carbonyl carbon.
Steric Effects
-
Methoxy Group (-OCH₃) at the ortho-position: The presence of a methoxy group at the ortho position introduces significant steric hindrance around the carbonyl group. This steric bulk can impede the approach of the nucleophile (hydroxide ion) to the carbonyl carbon, thereby slowing down the reaction rate. This is often referred to as the "ortho effect".
Predicted Reactivity Comparison
Based on the analysis of substituent effects, we can predict the relative reactivity of the two compounds.
Methyl 2-methoxybenzoate: The reactivity of this compound is influenced by the ortho-methoxy group. The electron-donating resonance effect of the methoxy group tends to decrease the electrophilicity of the carbonyl carbon, thus deactivating the ester towards nucleophilic attack. Simultaneously, the steric hindrance from the ortho-methoxy group further slows down the reaction rate.
This compound: In addition to the effects of the ortho-methoxy group, this compound has a fluorine atom at the meta-position. The strong electron-withdrawing inductive effect of the fluorine atom will significantly increase the electrophilicity of the carbonyl carbon. This effect will counteract the deactivating resonance effect of the methoxy group.
Prediction: The strong electron-withdrawing inductive effect of the fluorine atom in this compound is expected to outweigh the combined deactivating electronic and steric effects of the ortho-methoxy group present in both molecules. Therefore, This compound is predicted to be more reactive towards alkaline hydrolysis than Methyl 2-methoxybenzoate.
Quantitative Data Summary
While experimental rate constants for this compound are not available, we can use Hammett and Taft parameters to provide a semi-quantitative basis for our prediction.
| Substituent | Position | Hammett Sigma (σ) | Taft Steric (Es) | Effect on Reactivity (Alkaline Hydrolysis) |
| -OCH₃ | ortho | σₒ = -0.39 | Eₛ = 0.99 | Deactivating (Resonance) & Steric Hindrance |
| -F | meta | σₘ = +0.34 | - | Activating (Inductive) |
-
Interpretation: The negative σ value for the ortho-methoxy group indicates its overall electron-donating character at that position, which deactivates the ring for nucleophilic attack on the ester. The positive Eₛ value for the ortho-methoxy group quantifies its significant steric hindrance. The positive σ value for the meta-fluoro group indicates its strong electron-withdrawing nature, which activates the ring for this reaction. The additive effect of these substituents suggests a higher reactivity for the fluorinated compound.
Experimental Protocol: Determination of Hydrolysis Rate Constants
To empirically validate the predicted reactivity, the following experimental protocol for determining the second-order rate constants for the alkaline hydrolysis of this compound and Methyl 2-methoxybenzoate can be employed.
Objective: To measure the rate of disappearance of the ester under pseudo-first-order conditions and calculate the second-order rate constant.
Materials:
-
This compound
-
Methyl 2-methoxybenzoate
-
Sodium hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
Ethanol (or another suitable co-solvent to ensure solubility)
-
Deionized water
-
Hydrochloric acid (HCl), standardized solution (for quenching)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare a stock solution of the ester (e.g., 0.01 M) in the chosen co-solvent.
-
Prepare a stock solution of NaOH (e.g., 0.1 M) in deionized water.
-
-
Kinetic Run:
-
Equilibrate separate solutions of the ester and NaOH to the desired reaction temperature (e.g., 25 °C) in the constant temperature water bath.
-
To initiate the reaction, mix equal volumes of the ester and NaOH solutions in a reaction flask, ensuring the final concentration of NaOH is in large excess (at least 10-fold) compared to the ester concentration to maintain pseudo-first-order conditions.
-
Start a stopwatch immediately upon mixing.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing a known excess of the standardized HCl solution. This will neutralize the unreacted NaOH.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched solution.
-
Back-titrate the excess HCl with the standardized NaOH solution until a faint pink endpoint is reached.
-
-
Data Analysis:
-
Calculate the concentration of unreacted ester at each time point.
-
Plot ln([Ester]) versus time. The slope of this plot will be the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k' / [NaOH].
-
-
Comparison:
-
Repeat the experiment for the other ester under identical conditions.
-
Compare the calculated second-order rate constants to determine the relative reactivity.
-
Visualizations
Caption: General mechanism for the alkaline hydrolysis of a methyl benzoate.
Caption: Electronic and steric effects influencing the reactivity of the carbonyl carbon.
Conclusion
The presence of a fluorine atom at the meta-position in this compound is predicted to significantly enhance its reactivity towards alkaline hydrolysis compared to Methyl 2-methoxybenzoate. This is attributed to the powerful electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbonyl carbon, making it a more favorable target for nucleophilic attack. While the ortho-methoxy group in both molecules introduces deactivating electronic resonance effects and steric hindrance, the activating inductive effect of the meta-fluoro group is expected to be the dominant factor in determining the relative reaction rates. The provided experimental protocol offers a clear pathway for the empirical verification of this prediction, which is essential for the precise application of these compounds in research and development.
Validating the Structure of Methyl 3-fluoro-2-methoxybenzoate: A Comparative Guide to 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the application of 2D Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of Methyl 3-fluoro-2-methoxybenzoate, with a comparison to alternative analytical methods.
The precise structural confirmation of small molecules is a critical step in chemical research and drug development. For compounds like this compound, a substituted aromatic ester, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques provides an unambiguous and detailed structural analysis. This guide delves into the application of 2D NMR experiments—specifically COSY, HSQC, and HMBC—for the complete structural validation of this compound. Furthermore, it offers a comparative overview of alternative analytical techniques, namely X-ray crystallography and mass spectrometry, to provide a comprehensive perspective on structural elucidation methodologies.
2D NMR for Structural Elucidation of this compound
Two-dimensional NMR spectroscopy provides through-bond correlation information that is instrumental in assembling the molecular structure. By analyzing the interactions between different nuclei, a complete connectivity map of the molecule can be constructed. For this compound, the key 2D NMR experiments are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Predicted ¹H and ¹³C NMR Data
To illustrate the power of 2D NMR, we will use a predicted but realistic set of ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as presented in Table 1.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J in Hz) |
| 1 | - | ~165.0 | - |
| 2 | - | ~125.0 | - |
| 3 | - | ~155.0 (d, ¹JCF ≈ 250) | - |
| 4 | ~7.20 | ~115.0 (d, ²JCF ≈ 20) | t, J ≈ 8.0 |
| 5 | ~7.50 | ~128.0 (d, ³JCF ≈ 5) | ddd, J ≈ 8.0, 5.0, 2.0 |
| 6 | ~7.10 | ~118.0 (d, ²JCF ≈ 25) | dd, J ≈ 8.0, 2.0 |
| 7 (OCH₃) | ~3.90 | ~56.0 | s |
| 8 (OCH₃) | ~3.85 | ~52.0 | s |
| 9 | - | ~168.0 | - |
Table 1: Predicted ¹H and ¹³C NMR Data for this compound.
COSY (Correlation Spectroscopy)
The COSY experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, the aromatic protons would show correlations.
-
H4 would show a correlation with H5 .
-
H5 would show correlations with H4 and H6 .
-
H6 would show a correlation with H5 .
The methyl protons of the two methoxy groups (H7 and H8) would not show any COSY correlations as they are not coupled to other protons.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment identifies direct one-bond proton-carbon (¹H-¹³C) correlations.
-
The proton at H4 (~7.20 ppm) would show a correlation to the carbon at C4 (~115.0 ppm).
-
The proton at H5 (~7.50 ppm) would show a correlation to the carbon at C5 (~128.0 ppm).
-
The proton at H6 (~7.10 ppm) would show a correlation to the carbon at C6 (~118.0 ppm).
-
The methyl protons at H7 (~3.90 ppm) would correlate to the methoxy carbon at C7 (~56.0 ppm).
-
The methyl protons at H8 (~3.85 ppm) would correlate to the ester methyl carbon at C8 (~52.0 ppm).
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for piecing together the molecular skeleton.
-
H4 would show correlations to C2 , C5 , and C6 .
-
H5 would show correlations to C1 , C3 , and C4 .
-
H6 would show correlations to C2 , C4 , and the ester carbonyl carbon C9 .
-
The methoxy protons H7 would show a correlation to C2 .
-
The ester methyl protons H8 would show a correlation to the ester carbonyl carbon C9 .
The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity and substitution pattern of this compound.
Experimental Protocols
Sample Preparation
A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The solution should be homogeneous and free of any particulate matter.
2D NMR Data Acquisition
All 2D NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
COSY: A standard gradient-selected COSY (gCOSY) experiment is performed. Key parameters include a spectral width covering all proton signals, typically 256-512 increments in the indirect dimension, and 8-16 scans per increment.
-
HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is used. The spectral widths are set to encompass all proton and carbon chemical shifts. Typically, 256-512 increments in the ¹³C dimension are acquired with 4-8 scans per increment.
-
HMBC: A gradient-selected HMBC experiment is performed. The long-range coupling delay is optimized for a J-coupling of 8-10 Hz. The spectral widths are set to cover the full proton and carbon chemical shift ranges. Typically, 256-512 increments in the ¹³C dimension are acquired with 16-32 scans per increment.
Comparison with Alternative Structural Elucidation Techniques
While 2D NMR is a powerful tool, other techniques can also provide structural information.
| Technique | Principle | Advantages | Disadvantages |
| 2D NMR Spectroscopy | Measures through-bond correlations between nuclei in a magnetic field. | Provides detailed connectivity information in solution. Non-destructive. | Requires a relatively large amount of pure sample. Can be time-consuming to acquire and analyze data. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the arrangement of atoms. | Provides the absolute 3D structure with high precision. | Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution-state conformation. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and fragmentation patterns. | High sensitivity, requires very small sample amounts. Can provide molecular formula and substructural information. | Does not provide direct connectivity information. Isomer differentiation can be challenging. |
Table 2: Comparison of Structural Elucidation Techniques.
Workflow and Logic Diagrams
Caption: Workflow for 2D NMR structural validation.
Caption: Comparison of structural elucidation techniques.
comparative study of different synthetic routes to Methyl 3-fluoro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct synthetic pathways to obtain Methyl 3-fluoro-2-methoxybenzoate, a key building block in the development of novel pharmaceutical agents and functional materials. The analysis covers reaction conditions, yields, and detailed experimental protocols to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the three primary synthetic routes to this compound.
| Parameter | Route 1: Fischer Esterification | Route 2: Williamson Ether Synthesis | Route 3: Grignard Carboxylation & Esterification |
| Starting Material | 3-Fluoro-2-methoxybenzoic acid | Methyl 3-fluoro-2-hydroxybenzoate | 2-Bromo-3-fluoroanisole |
| Key Reagents | Methanol, Sulfuric Acid (cat.) | Methyl Iodide, Potassium Carbonate | Magnesium, Dry Ice (CO2), Methanol, Sulfuric Acid (cat.) |
| Reaction Time | 2 - 5 hours | 12 - 24 hours | 4 - 8 hours |
| Typical Yield | > 90% | ~85-95% | ~70-80% (two steps) |
| Purification Method | Extraction and solvent evaporation | Filtration, extraction, and solvent evaporation | Extraction, and column chromatography |
Synthetic Pathway Overview
The following diagram illustrates the three discussed synthetic routes leading to the target molecule, this compound.
Caption: Comparative workflow of the three main synthetic routes.
Experimental Protocols
Route 1: Fischer Esterification of 3-Fluoro-2-methoxybenzoic acid
This method is a classic and high-yielding approach starting from the corresponding carboxylic acid.
Workflow Diagram:
Caption: Step-by-step workflow for the Fischer Esterification.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-2-methoxybenzoic acid (1.0 eq.) in an excess of methanol (10-20 eq.).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).
-
Reaction: Heat the mixture to reflux and maintain for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, the product can be further purified by vacuum distillation or column chromatography.
Route 2: Williamson Ether Synthesis from Methyl 3-fluoro-2-hydroxybenzoate
This route involves the O-methylation of the corresponding hydroxybenzoate.
Workflow Diagram:
Caption: Step-by-step workflow for the Williamson Ether Synthesis.
Procedure:
-
Reaction Setup: To a solution of Methyl 3-fluoro-2-hydroxybenzoate (1.0 eq.) in anhydrous acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (2.0-3.0 eq.).
-
Reagent Addition: Add methyl iodide (1.5-2.0 eq.) dropwise to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature or under reflux for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. The crude product can be purified by column chromatography.[1]
Route 3: Grignard Carboxylation of 2-Bromo-3-fluoroanisole and Subsequent Esterification
This approach builds the molecule from a simpler aryl bromide.
Workflow Diagram:
Caption: Step-by-step workflow for the Grignard Carboxylation route.
Procedure:
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.2 eq.) in anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to initiate the reaction. Add a solution of 2-bromo-3-fluoroanisole (1.0 eq.) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours.[2]
-
Carboxylation: Cool the Grignard reagent to room temperature and pour it slowly over crushed dry ice (solid CO2). Allow the mixture to warm to room temperature.
-
Work-up: Quench the reaction with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Isolation of Acid: Extract the combined organic layers with aqueous sodium hydroxide. Acidify the aqueous layer with concentrated HCl to precipitate the 3-fluoro-2-methoxybenzoic acid. Filter and dry the carboxylic acid.
-
Esterification: Convert the obtained carboxylic acid to this compound using the Fischer esterification protocol described in Route 1.
References
The Untapped Potential: Evaluating the Biological Efficacy of Fluorinated and Methoxy-Substituted Benzoate Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. Within the vast landscape of medicinal chemistry, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds has emerged as a powerful tool for modulating biological activity. This guide provides a comparative analysis of the biological efficacy of fluorinated and methoxy-substituted benzoate derivatives and related compounds, offering insights into their potential as anticancer and antimicrobial agents. While direct biological studies on derivatives of Methyl 3-fluoro-2-methoxybenzoate are not extensively available in public literature, this analysis of structurally related compounds provides a valuable framework for future research and drug discovery in this chemical space.
The introduction of fluorine into a drug candidate can significantly enhance its metabolic stability, bioavailability, and binding affinity.[1] Similarly, the methoxy group can influence a molecule's polarity, hydrogen bonding capacity, and overall conformation, thereby impacting its interaction with biological targets. This guide synthesizes available preclinical data on various benzoate derivatives and analogous structures where these substitutions play a key role in their biological activity.
Anticancer Activity: A Comparative Overview
Several studies have highlighted the potential of fluorinated and methoxy-substituted aromatic compounds as anticancer agents. The data below summarizes the in vitro cytotoxic activity of representative compounds against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Fluorinated and Methoxy-Substituted Aromatic Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-Fluoroazetidin-2-ones | 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.095 | Combretastatin A-4 | 0.0035 |
| 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | 0.075 | Combretastatin A-4 | 0.0035 | |
| Dibenzoxazepinone Derivatives | Compound Id (a derivative from a methyl salicylate precursor) | - | 0.266 | PSN-357 | 0.420 |
| Halogenated Benzofuran Derivatives | Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 | - | - |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 3.5 | - | - | |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | - | - |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data indicates that fluorinated azetidinones, which share structural similarities with substituted benzoates, exhibit potent anticancer activity, in some cases at nanomolar concentrations. Similarly, dibenzoxazepinone derivatives, synthesized from methyl salicylate precursors, show significant inhibitory activity against glycogen phosphorylase, a target in cancer therapy.[2] Furthermore, halogenated and methoxylated benzofuran carboxylates demonstrate notable cytotoxicity against lung and liver cancer cell lines.[3]
Antimicrobial Activity: A Comparative Overview
The antibacterial and antifungal potential of fluorinated and methoxy-substituted aromatic compounds has also been a subject of investigation. The following table presents the minimum inhibitory concentration (MIC) values for selected compounds against various microbial strains.
Table 2: In Vitro Antimicrobial Activity of Fluorinated Benzimidazole Derivatives
| Compound | Target Microorganism | MIC (µg/mL) |
| Fluorinated Benzimidazole Derivative 18 | Gram-negative bacteria | 31.25 |
| 2-(m-fluorophenyl)-benzimidazole Derivative 14 | Bacillus subtilis | 7.81 |
| 2-(m-fluorophenyl)-benzimidazole Derivative 18 | Bacillus subtilis | 7.81 |
MIC: The minimum inhibitory concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.
These findings suggest that the incorporation of fluorine into the benzimidazole scaffold can lead to significant antibacterial activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures involved, the following diagrams are provided in the DOT language.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Caption: Putative mechanism of action for anticancer benzoate derivatives.
Conclusion and Future Directions
The available evidence strongly suggests that the incorporation of fluorine and methoxy groups into benzoate and related aromatic scaffolds is a promising strategy for the development of novel anticancer and antimicrobial agents. The presented data highlights the potent biological activities of several classes of such compounds.
While direct experimental data on the biological efficacy of this compound derivatives remains elusive in the current literature, the findings for structurally similar compounds provide a compelling rationale for the synthesis and evaluation of a dedicated library of these derivatives. Future research should focus on:
-
Systematic derivatization of the this compound core to explore a wider chemical space.
-
Broad-spectrum biological screening of these new derivatives against a diverse panel of cancer cell lines and microbial pathogens.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most active compounds.
By systematically exploring the structure-activity relationships of this promising class of compounds, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation drugs.
References
A Comparative Guide to Alternative Reagents for the Fluorination of 2-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into a molecule can significantly alter its biological properties, making fluorination a critical tool in drug discovery and development. For the synthesis of fluorinated analogues of 2-methoxybenzoic acid, a common scaffold in medicinal chemistry, various reagents and methodologies are available, each with distinct advantages and disadvantages. This guide provides an objective comparison of alternative reagents for the fluorination of 2-methoxybenzoic acid, supported by experimental data to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Fluorination Reagents
The choice of a fluorinating reagent for 2-methoxybenzoic acid is dictated by the desired regioisomer, the required reaction conditions, and the tolerance of other functional groups. Below is a summary of common alternative reagents and their performance.
| Reagent/Method | Type | Typical Product(s) | Reported Yield (%) | Key Reaction Conditions | Advantages | Disadvantages |
| Selectfluor™ | Electrophilic | Mixture of isomers | Moderate | Acetonitrile, room temp. to 80°C | Commercially available, easy to handle solid. | Often results in a mixture of regioisomers, requiring chromatographic separation. |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Mixture of isomers | Moderate | Acetonitrile, 80°C | Stable, solid reagent. | Can require elevated temperatures and may also produce isomeric mixtures. |
| Nucleophilic Aromatic Substitution (SNAr) | Nucleophilic | Specific isomer | High | Aprotic polar solvent (e.g., DMF, DMSO), elevated temp. | Regiospecific synthesis of a single isomer. | Requires a pre-functionalized substrate with a good leaving group (e.g., -NO2, -Cl) ortho or para to the desired fluorination site. |
| Decarboxylative Fluorination (Photoredox/Cu-catalyzed) | Radical | Fluoroaromatic | Moderate to Good | Visible light, photocatalyst (e.g., Ir or Ru complex) or Cu catalyst, room temp. | Mild reaction conditions, uses the carboxylic acid group as a directing group. | May require specialized equipment (e.g., photoreactor), catalyst can be expensive. |
Experimental Protocols
Representative Protocol: Electrophilic Fluorination using Selectfluor™
This protocol describes a general procedure for the direct fluorination of 2-methoxybenzoic acid using Selectfluor™, a widely used electrophilic fluorinating agent.
Materials:
-
2-Methoxybenzoic acid
-
Selectfluor™
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-methoxybenzoic acid (1.0 eq) and anhydrous acetonitrile.
-
Stir the solution at room temperature until the acid is fully dissolved.
-
Add Selectfluor™ (1.1 - 1.5 eq) to the reaction mixture in one portion.
-
Heat the reaction mixture to a specified temperature (e.g., 80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the desired fluorinated isomers.
Reagent Selection Workflow
The selection of an appropriate fluorination reagent is a critical step in the synthesis of fluorinated 2-methoxybenzoic acid derivatives. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: Decision workflow for selecting a fluorination reagent.
This guide provides a comparative overview of alternative reagents for the fluorination of 2-methoxybenzoic acid. The choice of reagent and method should be carefully considered based on the specific synthetic goals, available starting materials, and laboratory capabilities. For detailed experimental conditions and safety information, it is essential to consult the primary literature.
Safety Operating Guide
Safe Disposal of Methyl 3-fluoro-2-methoxybenzoate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of Methyl 3-fluoro-2-methoxybenzoate, a halogenated aromatic compound. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is essential to consult the specific Safety Data Sheet (SDS) for this compound. While a specific SDS was not found in the immediate search, general safety protocols for halogenated aromatic compounds should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Safety Goggles: To protect eyes from splashes.
-
Chemical-Resistant Gloves: To prevent skin contact.
-
Lab Coat: To protect clothing and skin.
-
Closed-Toe Shoes: To protect feet from spills.
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any vapors.
General Safety and Hazard Information
Based on data for structurally similar compounds, the following table summarizes the potential hazards associated with this compound.
| Hazard Category | Description | Precautionary Measures |
| Skin Irritation | May cause skin irritation upon contact. | Avoid direct contact with skin. Wash hands thoroughly after handling. |
| Eye Irritation | May cause serious eye irritation. | Wear safety goggles. In case of contact, rinse cautiously with water for several minutes. |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | Work in a well-ventilated area or fume hood. Avoid breathing dust or vapors. |
| Environmental Hazard | Potentially harmful to aquatic life. | Do not allow to enter drains or waterways. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Improper disposal, such as pouring it down the drain, is unacceptable and may lead to environmental contamination and regulatory violations.
-
Waste Segregation:
-
Due to its fluorine content, this compound is classified as a halogenated organic waste .[1]
-
It is critical to collect this waste in a designated container specifically for halogenated solvents.[1][2][3]
-
Do not mix halogenated waste with non-halogenated waste streams to prevent complications in the disposal process and to ensure proper treatment.[2]
-
-
Container Selection and Labeling:
-
Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) containers are generally suitable.[3]
-
The container must be clearly labeled as "Halogenated Organic Waste" and should list all contents, including "this compound" and any other chemicals mixed with it.
-
Include the date when the waste was first added to the container.
-
-
Waste Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.[4][5]
-
This area should be at or near the point of generation and under the control of the laboratory personnel.[4]
-
Keep the container closed at all times, except when adding waste.[5][6]
-
Ensure the storage area is away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy, often not exceeding one year), arrange for its collection by a certified hazardous waste disposal service.[4][5]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.[6]
-
-
Empty Container Disposal:
-
An empty container that held this compound should be managed as hazardous waste unless properly decontaminated.
-
For containers holding acutely hazardous waste, triple rinsing with a suitable solvent is required.[6] The rinseate must be collected and disposed of as hazardous waste.[6]
-
After decontamination, deface all hazardous labels before disposing of the container in regular trash.[6]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research and development environment.
References
Essential Safety and Operational Guidance for Handling Methyl 3-fluoro-2-methoxybenzoate
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides crucial, immediate safety and logistical information for managing Methyl 3-fluoro-2-methoxybenzoate. The following guidance is based on established safety protocols for structurally similar aromatic esters and fluorinated organic compounds, ensuring a comprehensive approach to laboratory safety.
Personal Protective Equipment (PPE)
The initial defense against chemical exposure is the correct and consistent use of Personal Protective Equipment (PPE). The necessary level of PPE is contingent on the specific hazards identified in a thorough risk assessment of the experimental procedure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[2][3] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended for handling aromatic esters.[3][4][5] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consider double-gloving.[2] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn to protect the skin.[2] For procedures with a higher risk of splashes, a chemical-resistant apron is also recommended.[3] |
| Respiratory Protection | Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][6][7] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[2][3] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is critical for minimizing exposure risks and preventing contamination. The following diagram outlines the essential steps for the safe handling of this compound, from initial receipt to final disposal.
Experimental Protocols
General Handling Procedures:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment that considers the specific properties of this compound and the experimental conditions.
-
Ventilation: All handling of this compound should be performed in a properly functioning chemical fume hood to minimize the risk of inhalation.[2][6][7]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Avoiding Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing.[3] In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[3][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[6][9] Do not eat, drink, or smoke in laboratory areas.[6]
Spill Response:
-
Evacuation: In the case of a significant spill, evacuate the immediate area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[6]
-
Collection: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and any materials contaminated with it should be treated as hazardous chemical waste.
-
Container Management: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of according to institutional and local regulations.
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[9] Do not allow the chemical to enter drains or waterways.[6] All disposal activities must adhere to local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 5. mcrsafety.com [mcrsafety.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
